molecular formula C17H14O3 B2830962 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran CAS No. 32730-15-7

2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

Cat. No.: B2830962
CAS No.: 32730-15-7
M. Wt: 266.296
InChI Key: ABEDUINFUWIUNI-UHFFFAOYSA-N
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Description

2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.296. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEDUINFUWIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Development of Benzofuran Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The benzofuran scaffold represents a privileged structure in the design of antimitotic agents, specifically those targeting the colchicine-binding site (CBS) of tubulin. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding the vinca domain), benzofuran derivatives—exemplified by the clinical candidate BNC105 —offer a dual mechanism: direct cytotoxicity against proliferating cancer cells and rapid vascular disruption (VDA) in solid tumors.

This guide provides a technical blueprint for the design, synthesis, and validation of benzofuran-based tubulin inhibitors. It moves beyond basic reviews to offer actionable protocols and structure-activity relationship (SAR) logic derived from recent high-impact studies.

Mechanistic Architecture

The efficacy of benzofuran derivatives stems from their ability to mimic the pharmacophore of Combretastatin A-4 (CA-4) , a cis-stilbene natural product. However, unlike CA-4, which suffers from chemical instability (cis-to-trans isomerization), the benzofuran ring locks the crucial cis-geometry required for high-affinity binding.

2.1 Molecular Interaction Dynamics
  • Binding Site: The CBS is located at the interface of

    
    - and 
    
    
    
    -tubulin. Benzofurans bind primarily to
    
    
    -tubulin, displacing the M-loop.
  • Kinetic Impact: Binding prevents the "curved-to-straight" conformational transition necessary for microtubule elongation. This caps the microtubule plus-end, suppressing dynamic instability and leading to depolymerization.

  • Downstream Consequences:

    • Mitotic Arrest: Cells accumulate in the G2/M phase due to spindle collapse.

    • Vascular Disruption: In endothelial cells, microtubule depolymerization triggers rapid shape change (rounding), leading to vascular occlusion and tumor necrosis (the "VDA effect").

2.2 Mechanism of Action Diagram

MOA Tubulin Free Tubulin Heterodimers (Alpha/Beta) Complex Tubulin-Ligand Complex (Colchicine Site) Tubulin->Complex Benzofuran Benzofuran Derivative (Ligand) Benzofuran->Complex High Affinity Binding ConfChange Conformational Lock (Prevents Straightening) Complex->ConfChange Polymerization Microtubule Polymerization ConfChange->Polymerization Inhibits Destabilization Microtubule Depolymerization (Catastrophe) ConfChange->Destabilization Promotes Arrest G2/M Cell Cycle Arrest Destabilization->Arrest Vascular Endothelial Cell Rounding (Vascular Collapse) Destabilization->Vascular

Figure 1: Mechanistic cascade of benzofuran-induced tubulin destabilization. The compound locks tubulin in a curved conformation, preventing polymerization.

Chemical Design & Structure-Activity Relationship (SAR)

The optimization of the benzofuran scaffold relies on precise substitutions to maximize van der Waals contacts within the hydrophobic pocket of the CBS.

3.1 The "Trimethoxy" Pharmacophore

A critical feature for CBS binders is the presence of a 3,4,5-trimethoxyphenyl moiety (Ring A), which mimics the A-ring of colchicine and CA-4. In benzofuran design, this is often attached at the C-2 or C-3 position.

3.2 SAR Decision Matrix
PositionModificationEffect on PotencyMechanistic Rationale
C-2 Aryl/Carbonyl LinkageCritical The 2-aroyl or 2-aryl group positions the trimethoxy ring into the hydrophobic pocket.
C-3 Methyl (-CH3)Enhances A small hydrophobic group (e.g., methyl) often improves fit and metabolic stability compared to Hydrogen.
C-5/C-6 Methoxy (-OCH3)Enhances Electron-donating groups (EDGs) at C-6 mimic the B-ring of CA-4, engaging in hydrogen bonding or electrostatic interactions.
C-7 Hydroxyl/MethoxyVariable Can improve water solubility (e.g., BNC105 has a 7-hydroxy group for phosphate prodrug attachment).
3.3 SAR Optimization Workflow

SAR Core Benzofuran Core C2 C-2 Position Core->C2 C3 C-3 Position Core->C3 C6 C-6 Position Core->C6 C2_Mod 3,4,5-Trimethoxybenzoyl or Aryl Group C2->C2_Mod Primary Pharmacophore C3_Mod Methyl / Cyano (Steric Fit) C3->C3_Mod Conformational Lock C6_Mod Methoxy (-OCH3) (Electronic mimic of CA-4) C6->C6_Mod Affinity Booster

Figure 2: Strategic SAR modification points for maximizing tubulin affinity.

Experimental Validation Framework

To validate a benzofuran derivative as a true tubulin inhibitor, a rigorous screening cascade is required.

4.1 Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay is the "Gold Standard" for confirming direct interaction. It utilizes a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that increases in fluorescence intensity upon incorporation into microtubules.[1][2][3][4]

Reagents:

  • Purified Tubulin (>99% pure, porcine brain source).[1][3]

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1][3]

  • Fluorescent Reporter (DAPI usually at 10 µM).

  • Test Compounds (dissolved in DMSO).[5]

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Master Mix: Prepare tubulin solution (2.0 mg/mL final) in PEM buffer containing 1 mM GTP and 10% glycerol (critical for nucleation). Note: Keep tubulin on ice until the last second.

  • Compound Addition: Add 5 µL of 10x test compound to wells. Include Paclitaxel (enhancer control), Vinblastine (inhibitor control), and DMSO (vehicle).

  • Initiation: Rapidly dispense 45 µL of the Tubulin Master Mix into the wells.

  • Kinetics: Immediately place in a fluorescence plate reader (Ex 360 nm / Em 450 nm for DAPI). Read every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time.

    • Inhibitors will decrease the

      
       (growth rate) and final plateau.
      
    • Stabilizers will eliminate the lag phase and increase the plateau.

4.2 Cellular Profiling: Immunofluorescence (IF)

Objective: Visualize microtubule network disruption in situ.

  • Seeding: Seed HeLa or MCF-7 cells on glass coverslips. Treat with compound (at

    
     and 
    
    
    
    ) for 24h.
  • Fixation: Fix with 4% paraformaldehyde (warm) for 15 min or ice-cold methanol for 5 min (methanol preserves microtubule structure better).

  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation: Control cells show filamentous networks. Treated cells show diffuse green staining, fragmented tubulin, or multinucleated cells (mitotic slippage).

4.3 Screening Workflow Diagram

Screening cluster_0 Primary Screen cluster_1 Secondary Validation cluster_2 Advanced Profiling Library Benzofuran Library Synthesis MTT Cytotoxicity Assay (MTT/SRB) (Determine IC50) Library->MTT Polymerization In Vitro Tubulin Polymerization (Direct Target Engagement) MTT->Polymerization Select Potent Hits (<1 µM) CellCycle Flow Cytometry (Check for G2/M Arrest) Polymerization->CellCycle Confirmed Inhibitors IF Immunofluorescence (Visual Confirmation) CellCycle->IF Vascular Tube Formation Assay (HUVEC Cells) IF->Vascular Lead Candidates

Figure 3: Integrated screening cascade for identifying vascular-disrupting tubulin inhibitors.

Data Interpretation & Reference Values

When evaluating new derivatives, compare results against established standards.

Table 1: Benchmark Activity Profiles

Compound Target Site Tubulin IC50 (µM) Cell Growth IC50 (HeLa, nM) Phenotype
CA-4 Colchicine 1.0 - 2.0 2 - 5 Rapid Depolymerization
BNC105 Colchicine ~1.5 1 - 10 VDA + Apoptosis
Paclitaxel Taxane N/A (Stabilizer) 2 - 10 Hyper-polymerization

| Vinblastine | Vinca | 0.5 - 0.8 | 1 - 5 | Aggregate Formation |

Note: Tubulin IC50 refers to the concentration required to inhibit 50% of polymerization in the cell-free assay.

References
  • Kremmidiotis, G. et al. (2011). "Discovery of BNC105, a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties."[6] Journal of Medicinal Chemistry. Link

  • El-Sayed, M. et al. (2023).[7] "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances. Link

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol (Fluorescence)." Cytoskeleton.com. Link

  • Wang, Y. et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers. Link

  • Siemann, D.W. (2011). "The unique characteristics of tumor vasculature and preclinical evidence for its selective disruption by Tumor-Vascular Disrupting Agents." Cancer Treatment Reviews. Link

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Aroylbenzofuran Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the molecular mechanisms through which 2-aroylbenzofuran derivatives exert their anticancer effects. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Emergence of 2-Aroylbenzofurans in Oncology

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] Within this class, 2-aroylbenzofuran derivatives have garnered significant attention in cancer research due to their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[2][5][6] These synthetic compounds often feature a benzofuran core with an aroyl group at the 2-position, a substitution pattern that has proven crucial for their anticancer efficacy.[7][8] This guide will delve into the primary and secondary mechanisms of action of these promising compounds, supported by experimental evidence and methodologies for their investigation.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A predominant and well-documented mechanism of action for many potent 2-aroylbenzofuran derivatives is the inhibition of tubulin polymerization.[9][10][11][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[9] Their dynamic nature, characterized by rapid polymerization and depolymerization of α- and β-tubulin heterodimers, is vital for the formation of the mitotic spindle during cell division.[9]

2-Aroylbenzofuran derivatives often act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[9][10][11] This interaction prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the microtubule network. The consequence of this is arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[9][11]

Structure-Activity Relationship (SAR) for Tubulin Inhibition

The potency of 2-aroylbenzofuran derivatives as tubulin inhibitors is heavily influenced by the substitution patterns on both the benzofuran ring and the 2-aroyl moiety.[9][13]

  • Substituents on the 2-Aroyl Moiety: The number and position of methoxy groups on the phenyl ring of the 2-benzoyl group significantly impact antiproliferative activity.[9][13] For instance, a 3',4',5'-trimethoxybenzoyl group is often associated with high potency.[9][10] The position of a single methoxy group is also critical, with para-substitution sometimes leading to a substantial loss of activity compared to ortho or meta positions.[12][13]

  • Substituents on the Benzofuran Ring: Modifications at the C-5 and C-6 positions of the benzofuran nucleus can modulate activity.[9][10] For example, the introduction of a methoxy or ethoxy group at the C-6 position has been shown to enhance antiproliferative effects.[10]

Visualization of the Primary Mechanism

G cluster_drug 2-Aroylbenzofuran Derivative cluster_cell Cancer Cell drug 2-Aroylbenzofuran tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubules Microtubule Assembly tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Disrupts mitosis Mitosis spindle->mitosis Blocks g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by 2-aroylbenzofurans.

Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a cascade of cellular events, primarily centered around cell cycle arrest and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest

As previously mentioned, the most common outcome of microtubule disruption by 2-aroylbenzofuran derivatives is a halt in the G2/M phase of the cell cycle.[9][11][14] However, some derivatives have been reported to induce cell cycle arrest at other checkpoints as well:

  • G0/G1 Phase Arrest: Certain benzofuran derivatives can cause cells to arrest in the G0/G1 phase.[15][16] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21Cip/WAF1.[16]

  • S Phase Arrest: Some compounds induce S phase arrest, which can be linked to the upregulation of cyclin A2 and CDK2.[17]

Induction of Apoptosis

Apoptosis is a crucial mechanism by which 2-aroylbenzofuran derivatives eliminate cancer cells.[11][14][16] This programmed cell death can be initiated through various pathways:

  • Mitochondrial (Intrinsic) Pathway: Some derivatives induce apoptosis through mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases.[18][19] The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis.[16]

  • Endoplasmic Reticulum (ER) Stress: Certain benzofuran derivatives can induce ER stress, characterized by an increase in cytosolic calcium levels and the expression of glucose-regulated proteins.[18][19] Prolonged ER stress can lead to apoptosis.

Diverse and Complementary Mechanisms of Action

While tubulin inhibition is a primary mechanism, the anticancer activity of 2-aroylbenzofuran derivatives is often multifaceted, involving the modulation of various other signaling pathways and molecular targets.

Kinase Inhibition

Several 2-aroylbenzofuran derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell survival, proliferation, and angiogenesis.[20]

  • VEGFR-2 and EGFR Inhibition: Some derivatives show potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15][21][22] Inhibition of these receptor tyrosine kinases can block angiogenesis and tumor growth.[15][22] Certain compounds have demonstrated dual inhibitory profiles against both VEGFR-2 and EGFR.[15]

  • Other Kinase Targets: Other kinases, such as STAT3, cyclin-dependent kinase 2 (CDK2), and Src kinase, have also been identified as targets for some benzofuran derivatives.[2][20]

DNA Damage and PARP Inhibition

A novel mechanism for some arylbenzofuran derivatives involves the induction of DNA damage.[17] One study reported that a specific derivative caused DNA strand breaks, leading to the activation of the ATM-dependent DNA repair response and S phase arrest.[17] Furthermore, this compound was shown to inhibit the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[17]

Modulation of Key Signaling Pathways
  • p53-Dependent and -Independent Pathways: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Some benzofuran derivatives induce cell death through a p53-dependent pathway, leading to G2/M arrest.[14] Others can induce apoptosis in a p53-independent manner, for instance, by upregulating p21Cip/WAF1 through an Sp1-dependent mechanism.[16]

  • NF-κB Inhibition: The transcription factor NF-κB is involved in cell survival and inflammation. Some benzofuran derivatives can inhibit NF-κB activation, contributing to their pro-apoptotic effects.[14]

Quantitative Data Summary

Compound ID/ClassCancer Cell Line(s)IC50 ValuesPrimary MechanismReference
6a, 11a A549, HT-29, MCF-7, HeLa0.4-23 nMTubulin Polymerization Inhibition[9][13]
4f Daoy medulloblastoma5 pMTubulin Polymerization Inhibition[10]
3d Molt4, CEM, HeLaSubmicromolarTubulin Polymerization Inhibition[11][12]
3k MCF-74.21 µMDual VEGFR-2/EGFR Inhibition[15]
HDAB HeLa, CaSki~4.6-9.2 µMDNA Damage, PARP Inhibition[17]
Benfur Jurkat T-cellsInduces G2/M arrest at 100 nMp53-dependent G2/M Arrest[14]

Experimental Protocols for Mechanistic Elucidation

A crucial aspect of understanding the mechanism of action of novel anticancer compounds is the use of robust and validated experimental assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aroylbenzofuran derivative for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Use a known tubulin inhibitor (e.g., colchicine or combretastatin A-4) as a positive control.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the 2-aroylbenzofuran derivative for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired duration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Visualizing an Experimental Workflow

G cluster_assays Mechanistic Assays cluster_flow Flow Cytometry Analysis start Cancer Cell Culture treat Treat with 2-Aroylbenzofuran Derivative start->treat harvest Harvest and Prepare Cells treat->harvest mtt MTT Assay (Cytotoxicity) treat->mtt flow Flow Cytometry harvest->flow result1 Determine IC50 mtt->result1 tubulin Tubulin Polymerization Assay (Direct Target) result2 Confirm Tubulin Inhibition tubulin->result2 cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis result3 Identify Cell Cycle Arrest cell_cycle->result3 result4 Quantify Apoptosis apoptosis->result4

Caption: A typical experimental workflow for mechanistic studies.

Conclusion and Future Directions

2-Aroylbenzofuran derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. While the inhibition of tubulin polymerization is a hallmark of many of these compounds, leading to G2/M cell cycle arrest and apoptosis, it is clear that their therapeutic potential extends to other critical cancer-related pathways, including kinase signaling, DNA repair, and the regulation of key transcription factors.

Future research in this area should focus on:

  • Optimizing Selectivity: Designing derivatives with greater selectivity for cancer cells over normal cells to minimize off-target toxicity.

  • Overcoming Drug Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models and exploring their potential as P-glycoprotein inhibitors.[23]

  • In Vivo Studies: Translating the promising in vitro results into in vivo animal models to evaluate their therapeutic efficacy and pharmacokinetic properties.[10]

  • Combination Therapies: Exploring the synergistic effects of 2-aroylbenzofuran derivatives with existing chemotherapeutic agents or targeted therapies.

The continued exploration of the structure-activity relationships and the diverse mechanisms of action of 2-aroylbenzofuran derivatives holds significant promise for the development of novel and effective cancer therapies.

References

  • Mariotto, E., Canton, M., Marchioro, C., Brancale, A., Hamel, E., Varani, K., Vincenzi, F., De Ventura, T., Padroni, C., Viola, G., & Romagnoli, R. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, M., Tabrizi, M. A., ... & Hamel, E. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112435. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Hamel, E., Basso, G., & Viola, G. (2008). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Journal of Medicinal Chemistry, 51(22), 7143-7147. [Link]

  • Mariotto, E., Canton, M., Marchioro, C., Brancale, A., Hamel, E., Varani, K., ... & Romagnoli, R. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zoubi, R. M. (2026). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). ResearchGate. [Link]

  • Li, J., Wang, Y., Liu, Y., Zhang, Y., & Liu, Y. (2017). A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway. Oncotarget, 8(37), 61958. [Link]

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  • Coşkun, D., Dalkılıç, S., & Coskun, M. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science, 45(3), 887-896. [Link]

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  • Roy, A., Jana, M., Das, A., & Ghosh, A. K. (2013). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 288(34), 24494-24508. [Link]

  • Lazzaro, F., Malivindi, R., Rago, V., Palma, G., Giordano, C., Catalano, S., & Andò, S. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20-30. [Link]

  • Gomaa, H. A., El-Sayed, M. A., & El-Kashef, H. S. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC advances, 12(48), 31235-31249. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Al-Shaikh, T. M., & Al-Sayyed, A. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096-11120. [Link]

  • Mariotto, E., Canton, M., Marchioro, C., Brancale, A., Hamel, E., Varani, K., ... & Romagnoli, R. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Al-Shaikh, T. M., & Al-Sayyed, A. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096-11120. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Hamel, E., Basso, G., & Viola, G. (2008). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Journal of Medicinal Chemistry, 51(22), 7143-7147. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

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  • Zhang, H. J., Tan, Y. J., Wang, S. H., & Chen, H. F. (2025). 2-Arylbenzofuran Derivatives from Morus cathayana. Chemistry of Natural Compounds, 61(4), 684-687. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Al-Shaikh, T. M., & Al-Sayyed, A. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096-11120. [Link]

  • Su, C. M., Chen, C. Y., Lu, T., Sun, Y., Li, W., Huang, Y. L., ... & Tang, C. H. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 82946. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Su, C. M., Chen, C. Y., Lu, T., Sun, Y., Li, W., Huang, Y. L., ... & Tang, C. H. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 82946. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Al-Shaikh, T. M., & Al-Sayyed, A. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096-11120. [Link]

  • Mariotto, E., Canton, M., Marchioro, C., Brancale, A., Hamel, E., Varani, K., ... & Romagnoli, R. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 12(4), 265. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., El-Sayed, M. A., & El-Kashef, H. S. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Scientific Reports, 13(1), 1-18. [Link]

  • Zhang, Y., Wang, Y., Li, J., Liu, Y., & Liu, Y. (2020). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Wang, Y., Zhang, Y., Li, J., Liu, Y., & Liu, Y. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127330. [Link]

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(4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone: Synonyms, Identifiers, and Biological Significance

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone, including its synonyms, chemical identifiers, and a detailed exploration of its putative biological activity based on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Chemical Identity and Nomenclature

(4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone is a member of the benzofuran class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2][3][4][5] The structural nomenclature and various identifiers are crucial for unambiguous identification in research and development.

Synonyms and Systematic Names
  • Systematic IUPAC Name: (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone

  • Common Synonym: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran[6]

  • Other Variations: While not explicitly found for this specific molecule, related structures are sometimes referred to with terms like "benzofuranone" or as derivatives of "methanone."[7][8][9]

Chemical Identifiers

A comprehensive list of identifiers is essential for database searches and regulatory submissions.

IdentifierValueSource
CAS Number 32730-15-7[6]
Molecular Formula C₁₇H₁₄O₃[6]
Molecular Weight 266.30 g/mol
InChI 1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3[6]
InChIKey ABEDUINFUWIUNI-UHFFFAOYSA-N[6]
SMILES CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC

Putative Biological Activity and Mechanism of Action

While direct experimental data for (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone is not extensively available in the public domain, a significant body of literature on structurally similar benzofuran derivatives points towards a likely mechanism of action as an inhibitor of tubulin polymerization.[7][10][11][12]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.[8][10] Several studies on 2-benzoyl-3-methyl-benzofuran derivatives have demonstrated potent inhibitory effects on tubulin polymerization.[10][11] These compounds are thought to bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][10][12]

The structural features of (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone, specifically the 2-benzoyl and 3-methyl substitutions on the benzofuran core, are consistent with the structure-activity relationships (SAR) reported for potent tubulin polymerization inhibitors.[10] For instance, the presence of a methyl group at the C-3 position has been shown to enhance activity.[10]

Signaling Pathway

The proposed mechanism of action involves the disruption of microtubule dynamics, which activates the spindle assembly checkpoint, leading to mitotic arrest and eventual apoptosis.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Progression Drug (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binding Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis Induction G2M->Apoptosis

Caption: Putative signaling pathway of (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone.

Experimental Protocols for Evaluation

To validate the hypothesized biological activity of (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. A common method is a turbidity-based assay where the increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone in DMSO.

    • Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[14]

    • Prepare a fresh solution of GTP in general tubulin buffer.

  • Assay Setup (96-well plate):

    • On ice, add varying concentrations of the test compound or vehicle control (DMSO) to the wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[13][14]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

G Start Start Reagents Prepare Reagents (Compound, Tubulin, GTP) Start->Reagents Setup Setup Assay Plate on Ice Reagents->Setup Initiate Initiate Polymerization (Add GTP) Setup->Initiate Measure Measure Absorbance at 340 nm (37°C, 60 min) Initiate->Measure Analyze Analyze Data (Polymerization Curves, Inhibition) Measure->Analyze End End Analyze->End G Start Start Culture Cell Culture & Treatment Start->Culture Harvest Harvest & Fix Cells Culture->Harvest Stain Stain with Propidium Iodide Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

(4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone is a promising chemical entity within the broader class of benzofuran derivatives. Based on extensive research on analogous compounds, it is hypothesized to function as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a robust framework for validating these claims and further elucidating the therapeutic potential of this compound. Further investigation into its specific interactions with tubulin isoforms and its efficacy in preclinical models is warranted.

References

  • (4-methoxyphenyl)-(3-methylbenzofuran-2-yl)methanone oxime - PubChemLite. (n.d.). Retrieved February 22, 2024, from [Link]

  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved February 22, 2024, from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved February 22, 2024, from [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed. (2009, October 1). Retrieved February 22, 2024, from [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. (2014, January 15). Retrieved February 22, 2024, from [Link]

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties | Journal of Medicinal Chemistry - ACS Publications. (2011, July 20). Retrieved February 22, 2024, from [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed. (2020, September 15). Retrieved February 22, 2024, from [Link]

  • The structure of some tubulin assembly inhibitors containing indole or benzofuran - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). Retrieved February 22, 2024, from [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Retrieved February 22, 2024, from [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved February 22, 2024, from [Link]

  • Antinociceptive action of 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran, a novel xanthoxyline derivative on chemical and thermal models of nociception in mice - PubMed. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18). Retrieved February 22, 2024, from [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11). Retrieved February 22, 2024, from [Link]

  • Pharmacological profile of novel psychoactive benzofurans - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI. (2023, August 11). Retrieved February 22, 2024, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved February 22, 2024, from [Link]

  • Substituted benzofuran - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016, September 28). Retrieved February 22, 2024, from [Link]

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  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed. (2011, July 1). Retrieved February 22, 2024, from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran via Rap-Stoermer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran, a key scaffold in medicinal chemistry. 2-Aroyl-benzofurans are a significant class of heterocyclic compounds, forming the structural core of numerous natural products and pharmaceutical drugs with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This protocol details the application of the Rap-Stoermer reaction, a classical and efficient one-pot method for constructing the benzofuran ring system. The procedure involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-haloketone. We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, expected outcomes, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction: The Significance of 2-Aroyl-1-Benzofurans

The benzofuran nucleus is a privileged heterocyclic motif frequently found in biologically active molecules.[1][2] Specifically, the 2-aroyl-1-benzofuran framework is a constituent of various pharmaceuticals and natural products, exhibiting activities such as tubulin polymerization inhibition and potential as hMAO-B inhibitors for neurodegenerative diseases.[1][3] Given their therapeutic potential, the development of robust and efficient synthetic methodologies to access these compounds is of high importance to the drug discovery process.[1][2]

The Rap-Stoermer reaction offers a straightforward and powerful approach for the synthesis of 2-aroyl-benzofurans.[4][5] This reaction is essentially a cascade process involving nucleophilic substitution, nucleophilic addition, and a final dehydration/elimination step, all performed in a single pot.[4][5] The versatility of the reaction allows for the synthesis of a diverse library of benzofuran derivatives by simply varying the salicylaldehyde and α-haloketone starting materials. This application note focuses on the specific synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran, a compound with potential applications in medicinal chemistry.[6][7]

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of 2-hydroxyacetophenone with 2-bromo-4'-methoxypropiophenone in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like ethanol.

Overall Reaction:

(Self-generated image, for illustrative purposes)

2.1. Mechanistic Deep Dive: The Rap-Stoermer Cascade

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Rap-Stoermer reaction proceeds through three key steps:

  • O-Alkylation: The reaction initiates with the deprotonation of the phenolic hydroxyl group of 2-hydroxyacetophenone by the base (K₂CO₃). The resulting phenoxide is a potent nucleophile that attacks the α-carbon of 2-bromo-4'-methoxypropiophenone, displacing the bromide ion in an Sₙ2 reaction. This forms an intermediate ether.

  • Intramolecular Aldol Addition: The base then deprotonates the α-carbon of the acetophenone moiety of the intermediate ether, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the propiophenone portion of the molecule. This cyclization step forms a five-membered ring, creating a tertiary alcohol intermediate.

  • Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) from the cyclic intermediate. This elimination is driven by the formation of the stable, aromatic benzofuran ring system, yielding the final product, 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran.

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// Nodes Start [label="2-Hydroxyacetophenone +\n2-Bromo-4'-methoxypropiophenone"]; Step1 [label="Step 1: O-Alkylation\n(Base-catalyzed Sₙ2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Ether Intermediate"]; Step2 [label="Step 2: Intramolecular\nAldol Addition (Cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclic Hemiketal Intermediate"]; Step3 [label="Step 3: Dehydration\n(Elimination of H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-(4-methoxybenzoyl)-3-methyl-1-benzofuran", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 [label="+ K₂CO₃"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Base (K₂CO₃)"]; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } Caption: Figure 1: Reaction Mechanism. A simplified flowchart illustrating the three key stages of the Rap-Stoermer reaction cascade.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier ExampleCAS Number
2-Hydroxyacetophenone≥98%MilliporeSigma118-93-4
2-Bromo-4'-methoxypropiophenone≥97%Key Organics61949-80-4
Potassium Carbonate (K₂CO₃), anhydrous≥99%MilliporeSigma584-08-7
Ethanol (EtOH), absoluteACS GradeMilliporeSigma64-17-5
Ethyl Acetate (EtOAc)ACS GradeMilliporeSigma141-78-6
HexaneACS GradeMilliporeSigma110-54-3
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeMilliporeSigma7487-88-9
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄--

Safety Precautions:

  • α-haloketones like 2-bromo-4'-methoxypropiophenone are lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all organic solvents in a fume hood.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyacetophenone (1.36 g, 10.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) and absolute ethanol (40 mL).

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-bromo-4'-methoxypropiophenone (2.43 g, 10.0 mmol, 1.0 eq.) in one portion.

    • Rationale: The pre-stirring with K₂CO₃ ensures the formation of the potassium salt of the phenol, activating it for the subsequent nucleophilic attack. Ethanol is a common and effective solvent for this reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

    • Self-Validation: The disappearance of the starting materials (2-hydroxyacetophenone and the bromo-ketone) and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into 100 mL of cold water. c. A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers (or the dissolved precipitate) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water quench removes the potassium salts and any remaining ethanol. The extraction isolates the organic product from the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a solid. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure product.

    • Rationale: Recrystallization is an efficient method for purifying solid products, removing minor impurities. Column chromatography may be necessary if significant side products are formed.

Characterization and Expected Results

PropertyExpected Value
Product Name 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran
CAS Number 32730-15-7
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Appearance Pale yellow to white solid
Yield 80-90% (literature suggests high yields for this reaction type[4][8])
Melting Point To be determined experimentally (literature values may vary)
¹H NMR (CDCl₃) Predicted shifts: δ 7.8-8.0 (d, 2H, Ar-H), 7.2-7.6 (m, 4H, Ar-H), 6.9-7.1 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃) Predicted shifts: δ 185 (C=O), 164 (Ar-C-O), 155, 153, 132, 130, 128, 125, 124, 122, 120, 114, 112, 55 (OCH₃), 9 (CH₃)

Note: NMR shifts are predictions based on typical values for similar structures and should be confirmed by experimental data.

Experimental Workflow Diagram

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes A [label="1. Reagent Addition\n(2-Hydroxyacetophenone,\nK₂CO₃, EtOH)"]; B [label="2. Add α-Bromo Ketone"]; C [label="3. Heat to Reflux\n(4-6 hours)"]; D [label="4. Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Cool to RT"]; F [label="6. Aqueous Workup\n(Quench with H₂O,\nExtract with EtOAc)"]; G [label="7. Dry & Concentrate\n(MgSO₄, Rotovap)"]; H [label="8. Purify Product\n(Recrystallization or\nColumn Chromatography)"]; I [label="9. Characterize\n(NMR, MP, Yield)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; H -> I; } Caption: Figure 2: Experimental Workflow. A step-by-step visual guide to the synthesis protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive base (K₂CO₃ absorbed moisture)Use freshly opened or properly dried K₂CO₃.
Insufficient heating/reflux timeEnsure the reaction reaches reflux temperature and monitor carefully by TLC until starting materials are consumed.
Multiple Side Products Reaction temperature too high or prolonged heatingAdhere to the recommended reaction time and temperature. Purify carefully using column chromatography.
Difficulty in Purification Product and impurities have similar polarityTry a different solvent system for recrystallization or a different eluent system for column chromatography.

Conclusion

The Rap-Stoermer reaction provides an efficient and reliable method for the synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran. This protocol, with its detailed procedural steps, mechanistic insights, and expected outcomes, serves as a robust guide for researchers. The high yields and operational simplicity make this a valuable transformation in the synthesis of pharmacologically relevant benzofuran derivatives. The self-validating steps, such as TLC monitoring, ensure that researchers can confidently track the reaction's progress and obtain the desired product with high purity.

References

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  • Crimson Publishers. (2022). C–H Functionalization of 2-/3- Aroyl-benzofurans: A Tool for Developing New Anti-Arrhythmic Drugs. Available at: [Link]

  • Kamboj, R., et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of Chemical Sciences. Available at: [Link]

  • Bentham Science Publishers. (2008). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Available at: [Link]

  • PubMed. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. Available at: [Link]

  • ResearchGate. (2025). Research advances in the Rap-Stoermer reaction. Available at: [Link]

  • Instituto Federal Goiano. (2025). In vitro antischistosomal activity of 2-aroyl-benzofuran derivatives against Schistosoma mansoni. Available at: [Link]

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  • SID. (2008). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Available at: [Link]

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  • ResearchGate. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Available at: [Link]

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Application Note: High-Throughput Screening of Benzofuran-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Tubulin Polymerization Inhibition Assay Using Benzofuran Derivatives Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

Microtubules, dynamic cytoskeletal polymers composed of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


- and 

-tubulin heterodimers, are critical for cell division, intracellular transport, and structural integrity.[1][2] Disrupting microtubule dynamics is a validated strategy in cancer chemotherapy. Benzofuran derivatives have emerged as a potent class of microtubule-destabilizing agents (MDAs). Unlike taxanes (which stabilize microtubules), benzofurans typically bind to the colchicine-binding site at the interface of

- and

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule assembly.

This application note details a robust, fluorescence-based kinetic assay to evaluate the inhibitory potency of benzofuran derivatives. While turbidimetric assays (absorbance at 340 nm) are the historical gold standard, this protocol utilizes a fluorescence reporter (DAPI or equivalent) to maximize sensitivity and minimize protein consumption, making it suitable for screening limited quantities of synthetic benzofuran analogs.

Key Mechanistic Insights
  • Target: Colchicine-binding site on

    
    -tubulin.[3][4]
    
  • Effect: Inhibition of the nucleation and elongation phases of polymerization.

  • Outcome: Reduction in steady-state polymer mass, leading to G2/M cell cycle arrest and apoptosis in proliferation assays.[1][2][5]

Experimental Design Strategy

Assay Selection: Fluorescence vs. Turbidimetry

For benzofuran derivatives, which are often lipophilic and synthesized in small batches, the Fluorescence-Based Assay is recommended as the primary screening tool.

FeatureFluorescence Assay (Recommended)Turbidimetric Assay (Validation)
Detection Principle Fluorophore intercalation (e.g., DAPI) into polymer lattice.Light scattering by polymer mass.[6]
Sensitivity High (Requires ~2 mg/mL tubulin).Moderate (Requires >3-4 mg/mL tubulin).
Interference Low (unless compound fluoresces at DAPI wavelengths).High (precipitating compounds mimic signal).
Throughput 96-well or 384-well format.Typically 96-well or cuvette.[3][7]
Critical Controls

To validate the assay performance, the following controls must be included on every plate:

  • Vehicle Control (Negative): DMSO (solvent) at the same final concentration as the test wells (must be <1%).

  • Inhibitor Control (Positive): Colchicine (5

    
    M) or Nocodazole (5 
    
    
    
    M). These should flatten the polymerization curve.
  • Enhancer Control (Specificity): Paclitaxel (3

    
    M). This eliminates the lag phase and increases Vmax, ensuring the tubulin is viable and capable of polymerization.
    

Mechanism of Action Visualization

The following diagram illustrates the specific pathway by which benzofuran derivatives disrupt microtubule dynamics compared to stabilizers.

Benzofuran_MOA Benzofuran Benzofuran Derivative ColchicineSite Colchicine Binding Site (Beta-Tubulin Interface) Benzofuran->ColchicineSite Binds with High Affinity TubulinDimer Free Tubulin Heterodimer (Alpha/Beta) TubulinDimer->ColchicineSite ConfChange Conformational Lock (Curved State) ColchicineSite->ConfChange Induces Nucleation Nucleation Phase ConfChange->Nucleation Inhibits Elongation Elongation Phase Nucleation->Elongation MT_Assembly Microtubule Assembly Elongation->MT_Assembly G2M_Arrest Cell Cycle Arrest (G2/M Phase) MT_Assembly->G2M_Arrest Disruption triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Paclitaxel Paclitaxel (Reference Stabilizer) Paclitaxel->MT_Assembly Hyper-stabilizes

Figure 1: Mechanism of Action. Benzofuran derivatives bind the colchicine site, locking tubulin in a curved conformation that prevents nucleation and elongation, contrasting with stabilizers like Paclitaxel.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials & Reagents[1][3][9]
  • Purified Tubulin: >99% pure porcine brain tubulin (lyophilized). Note: Must be free of MAPs (Microtubule Associated Proteins) for clear mechanistic data.

  • GTP Stock: 100 mM in PCR-grade water (Store at -80°C).

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole). Stock at 1 mM.[7]

  • General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compounds: Benzofuran derivatives dissolved in DMSO (10 mM stock).

  • Plate: 96-well half-area black plate (Corning Costar or equivalent).

Reagent Preparation (Pre-Assay)
  • Tubulin Stock: Reconstitute lyophilized tubulin in PEM buffer to 10 mg/mL. Snap freeze aliquots in liquid nitrogen if not using immediately. Do not refreeze twice.

  • Reaction Mix (Prepare on ICE):

    • Final Tubulin Concentration: 2.0 mg/mL (approx. 20

      
      M).
      
    • GTP: 1 mM final.[3][7][8][9][10]

    • DAPI: 10

      
      M final.[9]
      
    • Glycerol: 5-10% (optional, enhances signal window if tubulin activity is low).

Step-by-Step Workflow

Step 1: Instrument Setup

  • Pre-warm the fluorescence plate reader to 37°C . This is critical; polymerization is temperature-dependent.

  • Set Excitation: 360 nm | Emission: 450 nm.

  • Set Kinetic Mode: Read every 60 seconds for 60 minutes.

Step 2: Compound Plating

  • Add 5

    
    L of 10x Test Compound (in 10% DMSO/Buffer) to experimental wells.
    
  • Add 5

    
    L of 10% DMSO/Buffer to "Vehicle Control" wells.
    
  • Add 5

    
    L of 10x Colchicine (50 
    
    
    
    M) to "Positive Control" wells.
  • Final Volume Check: The reaction volume will be 50

    
    L. The final DMSO concentration should be 1%.
    

Step 3: Reaction Initiation

  • Keep the 96-well plate on ice.

  • Prepare the Master Reaction Mix (Tubulin + GTP + DAPI + Buffer) on ice.

  • Using a multichannel pipette, rapidly dispense 45

    
    L of cold Master Reaction Mix into each well.
    
  • IMMEDIATELY transfer the plate to the pre-warmed (37°C) reader and start the kinetic read. Note: Any delay here will cause polymerization to start before the first read, losing the "Lag Phase" data.

Experimental Workflow Diagram

Workflow Prep 1. Reagent Prep (Keep on ICE) PlateSetup 2. Plate Setup Add 5µL Compounds Prep->PlateSetup MasterMix 3. Master Mix Tubulin + GTP + DAPI Prep->MasterMix Initiation 4. Initiation Add 45µL Mix to Plate PlateSetup->Initiation Plate on Ice MasterMix->Initiation Rapid Dispense Read 5. Kinetic Read 37°C, Ex360/Em450 60 mins Initiation->Read Immediate Transfer Analysis 6. Data Analysis Vmax & AUC calc Read->Analysis

Figure 2: Assay Workflow. Critical timing exists between Initiation (Step 4) and Reading (Step 5) to capture nucleation kinetics.

Data Analysis & Interpretation

Quantitative Parameters

Raw fluorescence units (RFU) are plotted against time (minutes). A typical control curve is sigmoidal.[6][11]

ParameterDefinitionEffect of Benzofuran Inhibitor
Lag Time (

)
Time to reach 10% of max signal. Represents nucleation.[9]Increases (delays nucleation).

Max slope during the linear growth phase. Represents elongation rate.[10]Decreases (slows polymer growth).[6]
Steady State (

)
Final fluorescence plateau. Represents polymer mass.[9]Decreases (reduces total polymer).
Calculation of Inhibition

Calculate the percentage of inhibition (


) using the steady-state fluorescence (

) or the Area Under the Curve (AUC):


Where


 is the fluorescence of buffer + compound (without tubulin) to correct for any intrinsic fluorescence of the benzofuran derivative.
Determining IC50

Perform the assay at 5–7 concentrations (e.g., 0.1


M to 50 

M). Plot

vs. log[Concentration] and fit to a non-linear regression model (4-parameter logistic) to determine the IC50.

Troubleshooting & Validation

Common Pitfalls
  • Compound Precipitation: Benzofurans are hydrophobic. If the curve shows a sudden, erratic spike in signal (rather than a smooth curve), the compound may be precipitating. Solution: Check solubility in buffer; reduce final concentration or verify with a cell-free turbidity check.

  • Intrinsic Fluorescence: Some benzofurans fluoresce in the blue range (overlapping with DAPI). Solution: Always run a "Compound Only" control well. If interference is high, switch to the Turbidimetric Assay (340 nm) .

  • No Polymerization in Control: Tubulin is dead. Solution: Tubulin degrades rapidly. Use fresh aliquots. Ensure GTP is added fresh (GTP hydrolyzes in solution).

Validation Criteria

The assay is considered valid ONLY if:

  • Vehicle Control: Shows a clear sigmoidal curve with at least a 2-fold signal increase over t=0.

  • Positive Control (Colchicine): Shows >80% inhibition of polymerization at 5

    
    M.
    
  • Z-Factor: For HTS campaigns, calculate Z'. A value > 0.5 indicates a robust assay.

References

  • Mechanism of Benzofuran Inhibitors

    • Wang, G., et al. (2013). "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
  • Standard Tubulin Assay Protocols

    • Hamel, E. (2003).[12] "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics.

  • Fluorescence vs Turbidity Methods

    • Bhattacharyya, B., & Wolff, J. (1974). "Promotion of fluorescence upon binding of colchicine to tubulin.
  • Benzofuran Binding Site Analysis

    • Li, W., et al. (2020).[2] "Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors." Bioorganic Chemistry.

  • Assay Kit Methodology (Cytoskeleton Inc.)

    • "Tubulin Polymerization Assay Kit (Fluorescence based) - Cat.[11] # BK011P."

Sources

Application Note & Protocol: Preparation of High-Purity 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a detailed methodology for the preparation, quality control, and storage of high-concentration stock solutions of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran in dimethyl sulfoxide (DMSO). Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The integrity of preclinical research and drug development hinges on the precise and consistent preparation of test compounds. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating protocol to ensure the accuracy, stability, and reliability of experimental results derived from this compound.

Compound Specifications

A thorough understanding of the physicochemical properties of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is fundamental to its proper handling and use.

PropertyValueSource
Synonym(s) (4-methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone[2]
CAS Number 32730-15-7[2]
Molecular Formula C₁₇H₁₄O₃[2]
Molecular Weight 266.3 g/mol [2]
Physical Form Solid[2]
Purity ≥90% (Varies by supplier)[2]

Core Principles: The Rationale Behind the Protocol

The successful preparation of a stock solution is more than a series of steps; it is an exercise in applied chemistry. Dimethyl sulfoxide (DMSO) is a uniquely powerful and versatile solvent, but its properties demand a methodical approach.[3]

  • Solvating Power: DMSO's ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool in drug discovery.[4] However, solubility is not guaranteed and must be empirically confirmed.[3] The process of solvation is influenced by factors like the compound's crystal lattice energy, which may require energy input (e.g., sonication or gentle warming) to overcome.[5]

  • The Challenge of Aqueous Dilution: A primary failure point in many experimental workflows is compound precipitation when a DMSO stock is diluted into an aqueous buffer or cell culture medium. This occurs because the compound, while soluble in 100% DMSO, may be poorly soluble in the resulting high-percentage aqueous environment. The protocol addresses this by advocating for serial dilutions in 100% DMSO before the final introduction to the aqueous phase, ensuring the compound remains in solution at its working concentration.[3]

  • Hygroscopicity and Stability: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[3] This absorbed water can compromise the long-term stability of the dissolved compound and reduce DMSO's solvating efficacy. Therefore, the use of anhydrous DMSO and storage in tightly sealed containers is paramount.[3] To prevent degradation and maintain solution integrity, stock solutions should be stored at low temperatures (-20°C or -80°C), and aliquoting into single-use volumes is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[3][6]

  • Cytotoxicity: High concentrations of DMSO are toxic to most cell lines.[3] It is a standard and critical practice to ensure the final concentration of DMSO in any cell-based assay is kept as low as possible, typically well below 0.5%, and to always include a vehicle control (media with an identical final DMSO concentration) to account for any solvent-induced effects.[3][6]

Materials and Equipment

  • 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran (solid powder)

  • Anhydrous, ≥99.9% purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.1 mg or better)

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Sterile, disposable pipette tips

  • Adjustable-volume precision micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Safety & Handling Precautions

Researchers must consult the full Safety Data Sheet (SDS) prior to handling.

  • Compound Hazards: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2]

  • Handling: Always handle the solid compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[2]

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin.[4] Always wear chemical-resistant gloves (nitrile is suitable) and handle with care.[4]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Step 1: Calculation The first step is to calculate the mass of the compound required.

  • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 266.3 g/mol × 1000 mg/g

  • Result: 2.663 mg of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is required.

Step 2: Weighing the Compound Accuracy at this stage is critical for the final concentration.

  • Place a clean, empty vial on the calibrated analytical balance and tare the weight.

  • Carefully add the solid compound into the vial using a spatula until the balance reads approximately 2.66 mg. Record the exact mass.

Step 3: Dissolution This process should be performed in a fume hood or on a benchtop in a well-ventilated area.

  • Using a calibrated micropipette, add slightly less than the final desired volume of anhydrous DMSO to the vial containing the weighed compound (e.g., add 950 µL for a final volume of 1 mL). This prevents overshooting the final volume after the compound dissolves.

  • Tightly cap the vial and vortex it for 30-60 seconds.

  • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[3]

  • If particles persist, gentle warming in a 37°C water bath for a few minutes can be attempted, but be cautious as heat may degrade some compounds.[3]

  • Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final calculated volume (e.g., bring the volume to exactly 1 mL). Mix thoroughly by gentle inversion or brief vortexing.

Step 4: Aliquoting and Storage Proper storage is essential for maintaining the solution's integrity.

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly-sealing polypropylene tubes or amber glass vials.[3] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[6]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6]

Visualization of the Preparation Workflow

G cluster_prep Preparation cluster_qc Quality Control & Storage cluster_fail cluster_troubleshoot calc 1. Calculate Mass (2.663 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve check Is solution clear? dissolve->check inspect 5. Visually Inspect for Clarity aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store end Ready for Experimental Use store->end store->end check->inspect Yes ts Troubleshoot: Gentle Warming / More Sonication check->ts No ts->dissolve

Caption: Workflow for preparing a DMSO stock solution.

Best Practices & Troubleshooting

IssueProbable CauseRecommended Solution
Compound Fails to Dissolve Completely Insufficient solvent volume; Low intrinsic solubility; Compound requires energy input to break crystal lattice.1. Ensure the correct volume of DMSO has been added. 2. Continue sonication for an additional 10-15 minutes.[3] 3. Apply gentle heat (37°C water bath), monitoring for any signs of degradation (color change).[3] 4. If still insoluble, the desired concentration may exceed its solubility limit in DMSO. Prepare a new, more dilute stock solution.
Precipitation Upon Dilution into Aqueous Media The compound is not soluble in the final aqueous/DMSO mixture. This is a very common issue for hydrophobic compounds.1. Do not dilute the stock directly into the aqueous buffer. 2. Perform intermediate serial dilutions in 100% DMSO to lower the compound concentration before the final dilution step.[3] 3. Add the final, diluted DMSO-compound solution to the aqueous medium slowly while vortexing/stirring to facilitate mixing.[7]
Inconsistent Experimental Results Stock solution degradation; Inaccurate initial concentration.1. Use a fresh aliquot for each experiment to avoid degradation from freeze-thaw cycles.[6] 2. Always use a calibrated balance and precision pipettes. 3. If a solution stored at -20°C is more than a month old, consider preparing a fresh stock.[6]
Cell Toxicity or Off-Target Effects DMSO concentration in the final assay is too high.1. Calculate the dilution factor required to keep the final DMSO concentration below 0.5% (ideally ≤0.1%).[3][6] 2. Always include a vehicle control (culture medium + same final % of DMSO without the compound) in your experimental design to differentiate compound effects from solvent effects.[3]
Troubleshooting Decision Flowchart

G start Start: Diluting Stock for Assay precip_check Does precipitate form in aqueous working solution? start->precip_check serial_dilution ACTION: Perform serial dilutions in 100% DMSO to a lower intermediate concentration before final aqueous dilution. precip_check->serial_dilution  Yes   proceed Proceed with Experiment precip_check->proceed  No   add_slowly TECHNIQUE: Add final DMSO aliquot to aqueous medium slowly while vortexing. serial_dilution->add_slowly add_slowly->proceed

Caption: Decision-making for aqueous dilution issues.

References

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link][7]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link][4]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link][5]

Sources

Application Note: Molecular Docking Protocols for Benzofurans at the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Colchicine Binding Site (CBS) located at the interface of


- and 

-tubulin is a premier target for tubulin-destabilizing agents.[1][2][3] While Combretastatin A-4 (CA-4) is a potent CBS inhibitor, its geometric instability (cis-to-trans isomerization) limits clinical efficacy. Benzofurans serve as rigid, chemically stable bioisosteres of CA-4, locking the pharmacophore in the bioactive conformation.

The Challenge: The CBS is a large, hydrophobic, and highly adaptive pocket. Standard rigid-receptor docking often yields false negatives because it fails to account for the conformational plasticity of the


-tubulin T7 loop  (residues 244–258).

The Solution: This protocol details a Structure-Guided Induced-Fit Docking (IFD) workflow. Unlike standard protocols, we prioritize the selection of benzofuran-relevant crystal templates (e.g., PDB: 6FKJ) and mandate specific constraints on the trimethoxyphenyl (TMP) anchor to ensure pharmacological relevance.

Structural Biology of the Target[1][4][5][6]

To dock successfully, one must understand the "terrain" of the binding site. The CBS is divided into three zones:

ZoneDescriptionKey Residues (Interaction Type)Benzofuran Mapping
Zone 1 The "Anchor" Pocket

Cys241
(H-bond),

Val318,

Val238
Trimethoxyphenyl (TMP) ring
Zone 2 The Interface

Leu255
,

Leu248,

Ala250
Benzofuran Core / Linker
Zone 3 The

-Subunit Contact

Val181
,

Ser178,

Lys352
Distal Aryl / Substituents

Critical Insight: The interaction with


Cys241  is often the "latch" that secures the ligand. If your docked pose does not engage this residue (either via H-bond or close hydrophobic contact), the pose is likely an artifact.

Experimental Protocol

Phase A: System Selection & Preparation

Rationale: "Garbage in, garbage out." Using a generic apo-tubulin structure will fail because the CBS collapses in the absence of a ligand.

  • Template Selection:

    • Primary Recommendation: Use PDB ID: 6FKJ (Resolution 2.15 Å).

    • Reasoning: This structure contains a cyclohexanedione-benzofuran hybrid.[4] The pocket is already "molded" to accommodate the benzofuran scaffold, minimizing the energy penalty for induced fit.

    • Alternative:PDB ID: 4O2B (CA-4 complex) or 5LYJ .

  • Protein Preparation:

    • Isolate the

      
      -tubulin dimer (Chains A and B). Remove Stathmin/TTL chains if present.
      
    • Water Management: Remove solvent waters. Crucial Exception: Keep deep-buried waters within 5 Å of the Zone 1/Zone 2 interface if they form bridging H-bonds in the crystal structure.

    • Protonation: Assign bond orders and protonation states at pH 7.4. Ensure

      
      His229 is protonated if it acts as a gatekeeper.
      
  • Ligand Preparation:

    • Generate 3D conformers of your benzofuran derivatives.

    • QM Optimization: Perform a geometry optimization (DFT B3LYP/6-31G*) to accurately model the planarity of the benzofuran ring and the rotational barrier of the aryl-linker.

    • Stereochemistry: If your benzofuran has chiral centers (rare, but possible in substituents), generate both enantiomers.

Phase B: The Induced-Fit Docking Workflow

Rationale: The T7 loop (residues 244-258) acts as a "lid." Rigid docking treats this lid as concrete. IFD treats it as rubber, allowing the protein to wrap around the ligand.

Step 1: Grid Generation
  • Center: Centered on the centroid of the co-crystallized ligand in 6FKJ.

  • Size: Inner box

    
     Å; Outer box 
    
    
    
    Å.
  • Constraints: Define a positional constraint (radius 1.5 Å) on the centroid of the Zone 1 (TMP) pocket. This forces the docking engine to place the anchor group correctly.

Step 2: Conformational Sampling (Docking)
  • Soft Potentials: Use Van der Waals scaling of 0.5 for both receptor and ligand atoms. This allows for minor clashes that will be resolved in the refinement stage.

  • Sampling: Generate 20 poses per ligand.

Step 3: Prime Refinement (The "Fit")
  • Residue Flexibility: Select residues within 5.0 Å of the ligand poses. Specifically, set

    
    Leu248, 
    
    
    
    Ala250, and
    
    
    Leu255
    (T7 loop) to be flexible.
  • Minimization: Perform side-chain prediction and minimization for the complex.

Step 4: Final Scoring
  • Re-dock the ligand into the refined receptor structure using hard potentials (standard VdW radii).

  • Rank by Binding Affinity (

    
    ) or Glide Score (XP).
    
Phase C: Validation & Analysis

Self-Validating Check:

  • RMSD Check: Re-dock the native ligand from 6FKJ. The RMSD must be

    
     Å.[5]
    
  • Interaction Fingerprint:

    • Does the TMP ring sit in Zone 1?

    • Is there a hydrogen bond with

      
      Cys241 or 
      
      
      
      Val181?
    • Is the benzofuran oxygen oriented correctly (usually towards the solvent interface or specific polar residues depending on substitution)?

Visualizing the Workflow

The following diagram illustrates the logic flow from preparation to validation.

DockingWorkflow cluster_IFD Induced Fit Protocol Start Start: Benzofuran Library PDB_Select Template Selection (PDB: 6FKJ or 4O2B) Start->PDB_Select Prep System Prep (QM Ligand Opt + Protein H-bond Network) PDB_Select->Prep Grid Grid Generation (Constraint: Zone 1 Anchor) Prep->Grid Dock_Soft Initial Docking (Soft Potentials, VdW 0.5) Grid->Dock_Soft Refine Prime Refinement (Flexible T7 Loop: Leu248, Ala250) Dock_Soft->Refine Top 20 Poses Redock Final Re-Docking (Hard Potentials) Refine->Redock Optimized Pocket Analyze Interaction Fingerprinting (Check Cys241, Val181) Redock->Analyze MD_Sim Validation: 100ns MD (RMSD Stability) Analyze->MD_Sim Best Pose

Figure 1: Step-by-step Induced Fit Docking (IFD) workflow for CBS inhibitors.

Interaction Network Diagram

Understanding the specific residue contacts is vital for optimizing lead compounds.

Interactions Ligand Benzofuran Ligand Cys241 Cys241 (Beta) H-Bond/Sulfur Ligand->Cys241 Anchor Val318 Val318 (Beta) Hydrophobic Ligand->Val318 Leu248 Leu248 (Beta) Hydrophobic/Flex Ligand->Leu248 T7 Loop Contact Ala250 Ala250 (Beta) Hydrophobic Ligand->Ala250 Val181 Val181 (Alpha) H-Bond/Hydrophobic Ligand->Val181 Lys352 Lys352 (Beta) Cation-Pi Ligand->Lys352

Figure 2: Pharmacophore map showing critical residues in the Colchicine Binding Site. Red nodes indicate potential H-bond/Polar contacts; Green indicates flexible hydrophobic residues; Yellow indicates static hydrophobic contacts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Docking Score but Wrong Pose Ligand is flipped 180°.Enforce a positional constraint on the Trimethoxyphenyl ring (Zone 1).
Ligand Clashes with Protein T7 loop is too rigid in the receptor grid.Switch to Induced Fit Docking (IFD) or increase receptor VdW scaling factor to 0.7.
No H-bond with Cys241 Incorrect tautomer or protonation state.Check the protonation of Cys241 and the H-bond donor/acceptor count on the ligand.

References

  • Prota, A. E., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. (PDB ID: 6FKJ).

  • Wang, Y., et al. (2014). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin. (PDB ID: 4O2B).[2]

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. (The foundational 1SA0 structure).[6][7]

  • Gaspari, R., et al. (2017). Structural Basis of Cis- and Trans-Combretastatin Binding to Tubulin. (Comparison of binding modes).

  • Massarotti, A., et al. (2012). Molecular docking studies of colchicine binding site inhibitors. (Methodology reference).

Sources

Application Note: Crystallization & X-Ray Diffraction Protocol for 2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the crystallization and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran .[1][2][3] This compound, a structural analogue of the pharmaceutical intermediate Benzarone and a precursor to Benzbromarone, presents specific crystallographic challenges due to the rotational freedom of the benzoyl moiety and the potential for polymorphism.[4]

The core objective of this protocol is to produce diffraction-quality single crystals (approx. 0.2 x 0.2 x 0.2 mm) to elucidate the twist angle between the benzofuran and phenyl rings, which dictates the molecule's pharmacological binding profile.[4]

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical for controlled nucleation.[2][4]

  • Molecular Formula: C₁₇H₁₄O₃[1][2][4][5][6]

  • Molecular Weight: 266.29 g/mol [1][2][4][5]

  • H-Bond Donors/Acceptors: 0 / 3[1][2][3][5]

  • Rotatable Bonds: 2 (Methanone linkage and Methoxy group)[1][2][3][5]

Table 1: Solubility Profile (Ambient Temperature)
Solvent ClassSpecific SolventSolubility RatingApplication
Halogenated Dichloromethane (DCM), ChloroformHigh Initial dissolution for layering.[1][2][3]
Esters Ethyl Acetate (EtOAc)Moderate Primary solvent for evaporation.[1][2]
Alcohols Methanol (MeOH), Ethanol (EtOH)Low-Moderate Good for slow cooling; promotes H-bonding.[1][2][3][5]
Alkanes n-Hexane, n-Heptane, PentaneInsoluble Anti-solvent for vapor diffusion.[1][2][3]
Nitriles Acetonitrile (MeCN)Moderate Alternative for polymorph screening.[1][2][5]

Crystallization Protocols

Method A: Binary Solvent Vapor Diffusion (Recommended)

This method provides the highest control over supersaturation, reducing the risk of amorphous precipitation or micro-crystalline powder formation.[4]

Reagents:

  • Target Compound: ~15 mg[1][2][4]

  • Solvent (Good): Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][2][3][5]

  • Anti-solvent (Poor): n-Pentane or n-Hexane[1][2][3]

Protocol:

  • Dissolution: Dissolve 15 mg of the compound in the minimum amount (approx. 0.5–1.0 mL) of THF or DCM in a small inner vial (GC vial, 2 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust nuclei.[4]

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Anti-solvent Addition: Add approx. 3–4 mL of n-Pentane to the outer vial.[1][2][4] Do not allow the liquid levels to touch or spill into the inner vial.[4][7]

  • Equilibration: Cap the outer vial tightly. Store at a constant temperature (20°C) in a vibration-free environment.

  • Harvesting: Monitor daily. As pentane diffuses into the THF, solubility decreases, driving slow nucleation.[3][4] Crystals should appear within 2–5 days.[2][4]

Method B: Slow Evaporation (High Throughput)

Best for initial screening of crystal habits.[1][4]

Protocol:

  • Prepare a near-saturated solution in Ethyl Acetate (approx. 10 mg/mL).

  • Transfer to a clean vial and cover with Parafilm.

  • Pierce 3–5 small holes in the Parafilm with a needle to restrict evaporation rate.[4]

  • Allow to stand at room temperature. If evaporation is too fast, the crystals may be twinned or mosaic.[4]

Method C: Thermal Gradient (Slow Cooling)

Used if Methods A and B yield poor quality crystals.[4]

Protocol:

  • Suspend 20 mg of compound in 2 mL of Ethanol or Acetonitrile .

  • Heat the mixture to 50°C (below boiling point) until fully dissolved.

  • Place the vial in a Dewar flask filled with hot water or a programmable heating block.

  • Ramp temperature down to 20°C at a rate of 1–2°C per hour.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on experimental outcomes.

CrystallizationWorkflow Start Start: 15mg Compound SolubilityTest Solubility Test (EtOAc, DCM, EtOH) Start->SolubilityTest Decision1 High Solubility? SolubilityTest->Decision1 MethodA Method A: Vapor Diffusion (THF / Pentane) Decision1->MethodA Soluble in volatile organic MethodB Method B: Slow Evaporation (Ethyl Acetate) Decision1->MethodB Moderate solubility MethodC Method C: Slow Cooling (Ethanol) Decision1->MethodC Low solubility (needs heat) ResultCheck Check Crystal Quality (Microscope) MethodA->ResultCheck MethodB->ResultCheck MethodC->ResultCheck XRD Mount for XRD (0.2mm block) ResultCheck->XRD Single Block/Plate Recycle Redissolve & Filter (Remove Dust) ResultCheck->Recycle Powder/Amorphous Recycle->SolubilityTest Retry

Figure 1: Decision matrix for crystallization of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran.

X-Ray Diffraction Protocol

Sample Mounting
  • Selection: Select a crystal with defined faces and sharp extinction under polarized light.[1][2][4][5] Avoid clusters.

  • Mounting: Use a cryoloop with Paratone-N oil.[1][2][4][5] The oil minimizes background scattering and protects the crystal from humidity (though this compound is generally stable).

  • Temperature: Collect data at 100 K . Low temperature is crucial for this molecule to freeze the thermal motion of the terminal methoxy and methyl groups, ensuring precise bond geometry determination.[4]

Data Collection Strategy
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred for routine structure determination.[1][2][4][5] If the crystals are very small (< 0.05 mm), use Cu-Kα (λ = 1.54178 Å) to increase diffraction intensity.[1][3][5]

  • Resolution: Aim for 0.8 Å resolution or better (2θ ≈ 50° for Mo).

  • Redundancy: > 4.0 to ensure accurate intensity statistics.

Structure Refinement (Key Parameters)
  • Space Group: Expect Monoclinic (P2₁/c) or Triclinic (P-1), typical for planar benzofuran derivatives [1][2].[1][2][3][5]

  • Disorder: Pay attention to the methoxy group (C17).[1][4] If the thermal ellipsoid is elongated, model with split positions (part-occupancy).[3]

  • Twinning: Benzofurans often crystallize as plates.[1][2][4] Check for non-merohedral twinning if

    
     is high (> 0.10).[1][5]
    

Scientific Rationale & Mechanism

The crystallization of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is driven by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking
between the benzofuran core and the phenyl ring of adjacent molecules.[1][2][3] The carbonyl oxygen acts as a weak hydrogen bond acceptor for aromatic C-H donors (C-H...O interactions).
  • Role of the Methyl Group: The 3-methyl group introduces steric bulk that prevents the two aromatic systems (benzofuran and benzoyl) from becoming coplanar.[1] This "twist" creates a chiral conformation in the solid state (atropisomerism), although the bulk crystal is likely a racemate [3].[4]

  • Solvent Choice: Ethyl Acetate is recommended because its polarity matches the ester-like functionality of the benzofuran, allowing for moderate solubility that supports controlled crystal growth [4].[4]

References

  • Benzofuran Crystal Data: Synthesis and x-ray structural characterization of benzofuran derivatives. (2025).[1][4][8] ResearchGate. Link

  • Solubility & Synthesis: Process for the preparation of 3-benzoyl benzofuran derivatives.[1][2][4][9] US Patent 5266711A. (1993).[1] Google Patents. Link

  • Structural Analogues: Crystal structure of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. PubChem CID 3019323.[1][4] Link[1][2][3]

  • General Protocol: Application Notes for Growing Single Crystals of Benzamide Derivatives. BenchChem.[1][4][7] Link[1][2][3][5]

  • Compound Data: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran.[1][2][3][6] Sigma-Aldrich Product Data.[1][2][4] Link

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of 3-Methyl-1-benzofuran Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related and degradation impurities of 3-methyl-1-benzofuran. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring its suitability for quality control and stability testing in pharmaceutical development. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

3-Methyl-1-benzofuran is a key intermediate in the synthesis of various pharmacologically active molecules.[6][7] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding and control of its impurity profile are critical for ensuring the safety and efficacy of the final drug product. Regulatory agencies mandate the implementation of robust analytical procedures for the detection and quantification of impurities.[8]

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds and their impurities.[9] Specifically, reverse-phase HPLC, which separates analytes based on their hydrophobicity, is well-suited for the analysis of non-polar to moderately polar compounds like 3-methyl-1-benzofuran.[10][11][12][13] This application note provides a comprehensive guide to developing a stability-indicating HPLC method, from initial parameter selection to full validation, to ensure reliable and accurate impurity profiling.

Method Development Strategy

The primary objective of this method development was to achieve adequate separation of 3-methyl-1-benzofuran from its potential process-related impurities and degradation products. The strategy involved a systematic approach to optimize chromatographic parameters to ensure specificity, sensitivity, and robustness.

Initial Parameter Selection

The selection of the initial chromatographic conditions was based on the physicochemical properties of 3-methyl-1-benzofuran, a relatively non-polar, aromatic compound.[14][15]

  • Column: A C18 stationary phase was chosen due to its hydrophobicity, which provides good retention for non-polar analytes.[10][12] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was selected to provide high efficiency and resolution.

  • Mobile Phase: A combination of a polar aqueous phase and a less polar organic modifier is standard for reverse-phase chromatography.[11][13] A mixture of water and acetonitrile was selected as the mobile phase. Acetonitrile is a common choice due to its low UV cutoff and viscosity. A phosphate buffer was initially considered to control the pH of the mobile phase and ensure consistent retention times, particularly for any ionizable impurities.[9]

  • Detection: Based on the benzofuran chromophore, UV detection was selected. A preliminary scan of 3-methyl-1-benzofuran in the mobile phase diluent indicated a suitable detection wavelength around 254 nm.

  • Elution Mode: A gradient elution was chosen to ensure the timely elution of both early and late-eluting impurities with varying polarities, providing good peak shape and resolution across the entire chromatogram.[13]

Chromatographic Optimization

A systematic approach was employed to optimize the separation. This involved adjusting the mobile phase composition, gradient profile, flow rate, and column temperature to achieve the desired resolution and run time.

The initial scouting runs with a generic gradient revealed the presence of several impurity peaks. The optimization process focused on improving the resolution between the main peak and closely eluting impurities. This was achieved by modifying the gradient slope and the initial and final mobile phase compositions. The flow rate was maintained at 1.0 mL/min for optimal efficiency. The column temperature was set to 30°C to ensure reproducible retention times.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analytical Target Profile (ATP) B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Perform Scouting Runs B->C D Evaluate Peak Shape & Resolution C->D Analyze Data E Systematically Vary Parameters (Gradient, pH, Temperature) D->E F Identify Optimal Conditions E->F G Confirm Robustness F->G Lock Conditions H Method Validation (ICH Q2(R2)) G->H I Final Method Implementation H->I

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis of 3-methyl-1-benzofuran and its impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on a sample of 3-methyl-1-benzofuran.[16][17] These studies are essential to identify potential degradation products and to demonstrate that they are well-separated from the main peak and from each other.[18] The sample was subjected to various stress conditions as recommended by ICH guidelines.[16][19]

Forced Degradation Protocol
  • Acid Hydrolysis: 1 mL of 1 mg/mL 3-methyl-1-benzofuran solution was treated with 1 mL of 0.1 N HCl and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of 1 mg/mL 3-methyl-1-benzofuran solution was treated with 1 mL of 0.1 N NaOH and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of 1 mg/mL 3-methyl-1-benzofuran solution was treated with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of 3-methyl-1-benzofuran was kept in an oven at 105°C for 48 hours. A solution was then prepared at 1 mg/mL in the diluent.

  • Photolytic Degradation: A solution of 3-methyl-1-benzofuran (1 mg/mL) was exposed to UV light (254 nm) for 48 hours.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare 3-Methyl-1-benzofuran Sample B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (105°C, Solid) A->E F Photolytic (UV Light, Solution) A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Evaluate Peak Purity & Resolution G->H I Identify & Characterize Degradants (if necessary) H->I

Caption: Workflow for Forced Degradation Studies.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent 3-methyl-1-benzofuran peak, demonstrating the stability-indicating capability of the method.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guideline to ensure its suitability for its intended purpose.[1][2][3][4][5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was demonstrated by the absence of interference from the diluent and by the complete separation of the 3-methyl-1-benzofuran peak from all impurity and degradation peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally homogeneous.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 3-methyl-1-benzofuran and a known impurity over a concentration range from the LOQ to 150% of the target concentration. A linear relationship between peak area and concentration was observed, with a correlation coefficient (r²) > 0.999 for all analytes.

Accuracy

Accuracy was determined by a recovery study, where known amounts of impurities were spiked into a sample of 3-methyl-1-benzofuran at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery for each impurity was found to be within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was assessed at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) was determined by six replicate injections of the same sample, while intermediate precision (inter-day precision) was evaluated by analyzing the same sample on different days with different analysts and equipment. The relative standard deviation (RSD) for the peak areas was less than 2.0% for both repeatability and intermediate precision, indicating good precision.

LOD and LOQ

The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1. The determined LOQ was sufficiently low to allow for the quantification of impurities at levels required by regulatory standards.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The results showed that these small changes did not significantly affect the resolution or quantification of the impurities, demonstrating the robustness of the method.

Conclusion

A sensitive, specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of impurities in 3-methyl-1-benzofuran. The method is suitable for routine quality control analysis and for stability studies of 3-methyl-1-benzofuran in a pharmaceutical development setting.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available from: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Forced Degradation Testing. SGS Thailand. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Die Deutsche Gesellschaft für Regulatory Affairs e.V. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available from: [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Separation of 1,3-Isobenzofurandione, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7). Cheméo. Available from: [Link]

  • Benzofuran, 3-methyl-. NIST WebBook. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Lipophilic Benzofuran Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with lipophilic benzofuran compounds. The unique chemical architecture of the benzofuran scaffold, while conferring a wide range of biological activities, frequently presents a significant hurdle in the laboratory: poor aqueous solubility.[1][2] This guide is designed to provide you with a comprehensive understanding of these solubility issues and to offer practical, evidence-based solutions to overcome them. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

I. Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions regarding the solubility of lipophilic benzofuran compounds.

Q1: Why are many of my synthesized benzofuran derivatives insoluble in aqueous buffers like PBS?

A1: The poor aqueous solubility of many benzofuran derivatives is primarily due to their lipophilic nature. The benzofuran ring system, composed of a fused benzene and furan ring, is inherently nonpolar.[3] When further substituted with lipophilic moieties, the overall hydrophobicity of the molecule increases, making it energetically unfavorable for them to dissolve in polar solvents like water or phosphate-buffered saline (PBS). These compounds prefer to interact with nonpolar environments, leading to precipitation in aqueous media.

Q2: I dissolved my benzofuran compound in DMSO for my cell-based assay, but I see precipitation when I add it to the cell culture medium. What is happening?

A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." While your benzofuran derivative may be soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), this high solubility does not always translate to the final aqueous assay medium.[4] When the concentrated DMSO stock is introduced into the cell culture medium, the DMSO concentration is significantly diluted. This shift in the solvent environment to a predominantly aqueous one can cause the compound's solubility limit to be exceeded, resulting in precipitation.

Q3: Can the pH of my aqueous medium affect the solubility of my benzofuran compound?

A3: Yes, for ionizable benzofuran derivatives, pH can have a significant impact on solubility.[5][6] If your compound possesses acidic or basic functional groups, its charge state will change with the pH of the medium. Generally, the ionized (charged) form of a compound is more water-soluble than its neutral form.[7] For a weakly basic benzofuran derivative, decreasing the pH (making it more acidic) will lead to protonation and increased solubility. Conversely, for a weakly acidic derivative, increasing the pH (making it more basic) will result in deprotonation and enhanced solubility.

Q4: Are there any general trends for the solubility of benzofuran compounds in common organic solvents?

A4: Yes, there are general trends based on solvent polarity. Lipophilic benzofuran derivatives typically exhibit good solubility in non-polar and polar aprotic solvents. A qualitative summary is provided in the table below.

Solvent ClassSolvent ExamplesGeneral Solubility Trend for Lipophilic Benzofurans
Non-Polar Hexane, TolueneModerate to Good
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateGood to Excellent[8]
Polar Protic Ethanol, MethanolVariable, often lower than polar aprotic solvents
Aqueous Water, PBSPoor to Insoluble[8]

II. Troubleshooting Guides: Addressing Specific Experimental Issues

This section provides a question-and-answer-style guide to troubleshoot common problems encountered during experiments with lipophilic benzofuran compounds.

Issue 1: Compound Precipitation in Cell-Based Assays

Q: I'm performing an MTT assay, and my benzofuran compound is precipitating in the wells. How can I resolve this to get reliable data?

A: Precipitated compound can interfere with colorimetric assays like the MTT assay and can also lead to inaccurate estimations of the compound's true effective concentration.[4] Here’s a systematic approach to troubleshoot this issue:

  • Determine the Kinetic Solubility in Your Assay Medium: Before conducting your bioassay, it is crucial to determine the maximum soluble concentration of your compound in the final assay medium (including serum, if applicable). A common method is to prepare serial dilutions of your DMSO stock in the assay medium and visually inspect for precipitation or measure turbidity.[4]

  • Optimize the DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. If your compound precipitates at this concentration, you may need to explore other solubilization strategies.

  • Employ Solubilization Technologies: If optimizing the DMSO concentration is insufficient, consider using a solubilizing agent. The choice of agent will depend on the specific compound and the requirements of your assay.

    • Co-solvents: A mixture of solvents can sometimes improve solubility.[9] For in vitro studies, biocompatible co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, though their final concentrations must also be carefully controlled to avoid cytotoxicity.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its low toxicity.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the lipophilic compound, enhancing its apparent solubility.[12][13]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex for Cell-Based Assays

  • Stock Solution Preparation: Prepare a concentrated stock solution of your benzofuran derivative in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10% w/v).

  • Complex Formation: To a specific volume of the HP-β-CD solution, add a small aliquot of the concentrated compound stock solution while vortexing to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate at room temperature for at least 1 hour.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before adding it to your cell culture.

Issue 2: Low Bioavailability in In Vivo Studies

Q: My lipophilic benzofuran compound shows excellent in vitro activity but has poor bioavailability in my animal model. What formulation strategies can I explore?

A: Poor oral bioavailability of lipophilic compounds is often a result of their low aqueous solubility and slow dissolution rate in the gastrointestinal tract.[14] To improve this, you can employ various formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.

    • Micronization: This process reduces the particle size to the micron range.

    • Nanosuspensions: This involves creating a colloidal dispersion of the drug in a liquid medium, with particle sizes in the nanometer range.[15] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[16][17]

  • Lipid-Based Formulations: Encapsulating your lipophilic compound in a lipid-based delivery system can improve its solubility and absorption.[18]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19]

  • Solid Dispersions: In this approach, the lipophilic drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

Workflow for Selecting a Solubility Enhancement Strategy:

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy for lipophilic benzofuran compounds.

Issue 3: Difficulty in Achieving Desired Concentration for in Vitro Screening

Q: I need to prepare a high-concentration stock solution of my benzofuran derivative for high-throughput screening, but it's not dissolving well even in DMSO. What can I do?

A: Achieving high-concentration stock solutions of poorly soluble compounds can be challenging. Here are some approaches:

  • Co-solvent Systems: Experiment with co-solvent systems. For example, a mixture of DMSO and a water-miscible organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might provide better solubilizing power for highly lipophilic compounds.

  • Heating and Sonication: Gently warming the solution and using a sonicator can help to break up solid aggregates and facilitate dissolution. However, be cautious with heat-sensitive compounds and always check for degradation after such treatments.

  • pH Adjustment of the Stock Solution (for ionizable compounds): If your compound is ionizable, you can try to adjust the pH of a co-solvent system to favor the more soluble, ionized form. For example, for a weakly acidic benzofuran, adding a small amount of a basic solution like sodium hydroxide to a DMSO/water mixture could improve solubility.

Mechanism of Micellar Solubilization:

Micellar_Solubilization cluster_micelle Micelle Formation s1 m1 s2 s3 s4 s5 m2 m3 m4 m5 m6 drug Drug

Caption: Diagram illustrating the encapsulation of a lipophilic drug molecule within the hydrophobic core of a surfactant micelle.

III. References

  • BenchChem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-3-methylbenzofuran. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. Retrieved from BenchChem Technical Support.

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).

  • ResearchGate. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.

  • PubMed. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling.

  • SciSpace. (2022). Nanosuspension technologies for delivery of poorly soluble drugs.

  • MDPI. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

  • MDPI. (2022). Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs.

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

  • Eurasia. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.

  • Drug Development and Delivery. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

  • PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

  • International Journal of Current Science Research and Review. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.

  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.

  • ResearchGate. (2025). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives.

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.

  • RSC Publishing. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study.

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.

  • BenchChem. (n.d.). refinement of experimental protocols involving 3-Benzylidene-2-benzofuran-1-one. Retrieved from BenchChem Technical Support.

  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.

  • PMC. (2024). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART).

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

  • Pharma Excipients. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS).

  • PubMed. (2006). Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents.

  • PubMed. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling.

  • MDPI. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.

  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • MDPI. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

  • ResearchGate. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

  • PubMed. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.

  • MDPI. (2021). Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity.

  • PMC. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.

  • Pharma Excipients. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS).

Sources

purification strategies for removing unreacted salicylaldehyde from benzofuran products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Removal of unreacted salicylaldehyde from Rap-Stoermer or condensation products.

User Issue Summary

"I am synthesizing 2-substituted benzofurans via the Rap-Stoermer condensation. Despite full workup, 1H NMR shows persistent contamination with salicylaldehyde (singlet ~10.5 ppm). Flash column chromatography is difficult due to co-elution. How can I chemically remove this impurity without decomposing my product?"

Scientist’s Response

Hello. This is a classic challenge in benzofuran synthesis. Salicylaldehyde (2-hydroxybenzaldehyde) is particularly "sticky" in purifications because it possesses both a lipophilic aromatic ring (causing it to drag in organic solvents) and a polar hydroxyl group (causing tailing on silica).

Below is a tiered troubleshooting guide. I have structured this from High-Throughput/Low-Cost methods (Chemical Washing) to High-Precision methods (Scavenging Resins).

Phase 1: The Chemical Wash (Liquid-Liquid Extraction)

This is your first line of defense. You must exploit the specific functional groups of the impurity (aldehyde + phenol) that are distinct from your benzofuran product.

Strategy A: The Bisulfite Trap (Chemoselective)

Best for: All benzofurans, including base-sensitive esters.

Sodium bisulfite (NaHSO₃) reacts reversibly with the aldehyde group of salicylaldehyde to form a water-soluble sulfonate adduct. Your benzofuran, lacking a reactive carbonyl, remains in the organic layer.

The Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether). Avoid DCM if possible, as emulsions are more common.

  • The Trap: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .[1][2] Use a 2:1 volume ratio (Aq:Org).

  • Agitation (Critical): Shake vigorously for at least 3–5 minutes. The adduct formation is biphasic and diffusion-limited.

  • Separation: Separate the layers. The salicylaldehyde is now in the aqueous layer (bottom).

  • Wash: Wash the organic layer once with water, then brine, to remove residual salts.

Scientist's Note: If a solid precipitate forms at the interface, this is likely the bisulfite adduct itself. Filter the biphasic mixture through a coarse sintered glass funnel or a Celite pad before separating layers.

Strategy B: The pH Switch (Phenolic Extraction)

Best for: Alkyl/Aryl benzofurans. DO NOT USE if your product contains esters or base-labile groups.

Salicylaldehyde has a pKa of approximately 8.37 due to the phenolic hydroxyl group. By raising the pH of the aqueous wash above 10, you deprotonate the phenol, creating a water-soluble phenoxide salt.

The Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with 1M NaOH (cold).

  • Visual Check: The aqueous layer should turn bright yellow (characteristic color of the phenoxide anion).

  • Continue washing until the aqueous layer is colorless.[3]

  • Dry organic layer over MgSO₄ immediately to minimize base exposure.

Phase 2: Solid-Phase Scavenging (The Polishing Step)

If your product is high-value or the impurity is trace (<5%), chemical washing might result in yield loss due to emulsions. Solid-supported scavengers are the precision alternative.

Recommended Resin: PS-TsNHNH₂ (Polystyrene-supported Tosylhydrazide) Mechanism: The hydrazide reacts specifically with the aldehyde to form a hydrazone, which remains covalently bound to the polymer bead.

The Protocol:

  • Calculate the molar excess of salicylaldehyde (via NMR integration).

  • Add 3–5 equivalents (relative to the impurity) of PS-TsNHNH₂ resin to your crude reaction solution (DCM or THF).

  • Add a catalytic amount of Acetic Acid (1-2 drops).

  • Stir gently at room temperature for 2–4 hours.

  • Filter: Pass through a frit. The impurity stays on the beads; your pure benzofuran is in the filtrate.

Decision Logic & Workflow

Use the following logic map to select the correct protocol for your specific benzofuran derivative.

PurificationStrategy Start START: Crude Benzofuran + Salicylaldehyde CheckBase Is the Benzofuran Base-Sensitive? (e.g., Esters, Amides) Start->CheckBase Bisulfite STRATEGY A: Bisulfite Wash (NaHSO3) (Targets Aldehyde) CheckBase->Bisulfite Yes (Sensitive) BaseWash STRATEGY B: Base Wash (1M NaOH) (Targets Phenol) CheckBase->BaseWash No (Stable) CheckPurity Check Purity (NMR) Bisulfite->CheckPurity BaseWash->CheckPurity Scavenge STRATEGY C: Polishing Step (PS-TsNHNH2 Resin) CheckPurity->Scavenge Trace Impurity Remaining Final Pure Benzofuran CheckPurity->Final Clean Scavenge->Final

Figure 1: Decision tree for selecting the optimal purification route based on product stability.

Data Summary: Method Comparison
MethodTarget Functional GroupSelectivityYield RetentionCost
Bisulfite Wash Aldehyde (-CHO)HighHigh (>95%)Low
NaOH Wash Phenol (-OH)Moderate (Base hydrolysis risk)Moderate (Emulsion risk)Low
Resin Scavenging Aldehyde (-CHO)Very HighVery High (>98%)High
Chromatography PolarityLow (Co-elution common)ModerateMedium
Frequently Asked Questions (FAQ)

Q: The bisulfite wash created a solid "puck" in my separatory funnel. What is it? A: That is the bisulfite adduct.[1][4] It is often insoluble in both the organic and aqueous phases at high concentrations. Do not discard it! Filter the entire mixture through Celite. The solid is the impurity. The filtrate will separate easily into two clear layers.

Q: Can I use silica gel to separate them? A: It is difficult. Salicylaldehyde often "streaks" on silica due to its phenolic proton. If you must use chromatography, add 1% Acetic Acid to your mobile phase to keep the phenol protonated and sharpen the peak, or use a gradient starting with 100% Hexanes.

Q: Why does the impurity smell like almonds? A: Salicylaldehyde has a distinct bitter almond odor. This is a useful qualitative indicator. If your "purified" product still smells strongly, you likely have >2% contamination.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Org.[1][2][3][4][5][6] Process Res. Dev.2017 , 21(9), 1394–1403.[4]

  • Yoshimura, A.; Zhdankin, V. V. Advances in Synthetic Approaches to Benzofurans. Arkivoc2019 , i, 48–80. (Context on Rap-Stoermer synthesis and workup).

  • Parlow, J. J. et al. Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries. Mol.[7][8] Divers.1995 , 1, 266-269. (Protocols for resin scavenging).

Sources

stability of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran (CAS: 32730-15-7), a lipophilic benzofuran derivative often utilized as a scaffold in medicinal chemistry (e.g., for tubulin inhibition or amyloid aggregation studies).[1]

Compound: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

CAS: 32730-15-7 | Class: Benzofuran / Methanone Derivative[1]

Part 1: Executive Technical Summary

This compound is a highly lipophilic small molecule characterized by a benzofuran core linked to a p-methoxybenzoyl group.[1] Its stability in cell culture media is governed less by chemical degradation (hydrolysis) and more by physical stability (precipitation) and thermodynamic partitioning (protein binding) .

Researchers frequently encounter inconsistent IC50 values or "inactive" results not because the molecule has degraded, but because it has either crashed out of solution or is 99% bound to serum albumin in the media.

Core Stability Matrix
ParameterStatusCritical Note
Chemical Stability (pH 7.4) HighThe ketone bridge and benzofuran ring are stable to hydrolysis at physiological pH.[1]
Solubility in Media Very LowHigh risk of precipitation >10 µM in aqueous buffers.[1]
Serum Binding High (>95%)Binds avidly to BSA/FBS; free drug concentration is significantly lower than nominal concentration.[1]
Photostability ModerateBenzofuran derivatives can be photo-active; protect from direct UV/sunlight.[1]
Metabolic Stability VariableSusceptible to O-demethylation by CYP enzymes in liver cell lines (e.g., HepG2).[1]

Part 2: Troubleshooting & FAQs

Q1: I see a fine precipitate immediately after adding the compound to the media. Why?

Diagnosis: "Solvent Shock."[1] The Science: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM) directly into the aqueous media. The hydrophobic benzofuran molecules aggregate faster than they can disperse, forming micro-crystals that will not re-dissolve. Solution: Use the "Intermediate Dilution Step" (see Protocol below). Never exceed 0.5% v/v final DMSO concentration.[1]

Q2: My IC50 in 10% FBS is 50x higher than in serum-free media. Is the compound degrading?

Diagnosis: Protein Binding (The "Albumin Sink" Effect). The Science: Benzofurans are known to bind to the hydrophobic pockets of Serum Albumin (BSA/HSA) with nanomolar affinity [1]. In 10% FBS, the albumin concentration is ~40 mg/mL. The protein sequesters the compound, reducing the free fraction available to enter cells. Solution: This is not degradation. You must report IC50 values with the specific serum concentration noted. For potency validation, perform a "Serum Shift Assay" (compare IC50 in 1% vs. 10% FBS).

Q3: Can I store the diluted compound in media at 4°C for use next week?

Diagnosis: Surface Adsorption & Precipitation.[1] The Science: While chemically stable, the compound will slowly adsorb to the plastic walls of the tube (polystyrene) or precipitate over time due to its low aqueous solubility. Solution: NO. Prepare fresh dilutions from the DMSO stock immediately before every experiment.

Part 3: Mechanism of Instability (Visualization)

The following diagram illustrates the kinetic competition between solubilization, protein binding, and precipitation.

StabilityDynamics Stock DMSO Stock (Solubilized) Media Aqueous Media (Transition State) Stock->Media Dilution FreeDrug Free Active Drug (Bioavailable) Media->FreeDrug Dispersion Crystal Precipitate (Inactive) Media->Crystal Solvent Shock (Rapid Mixing Failure) BoundDrug Albumin-Bound (Sequestered) FreeDrug->BoundDrug High Affinity (Kd ~nM) FreeDrug->Crystal Time > 4h (Supersaturation) Plastic Plastic Adsorption (Loss) FreeDrug->Plastic Hydrophobic Interaction

Caption: Figure 1. The Kinetic Fate of Benzofurans in Media. Note that "Bound Drug" acts as a reservoir, while "Precipitation" and "Adsorption" represent irreversible loss.

Part 4: Validated Solubilization Protocol

To ensure reproducibility, follow this Serial Dilution Method to minimize precipitation shock.

Reagents
  • Stock Solvent: Anhydrous DMSO (High Quality, >99.9%).

  • Vehicle: Cell Culture Media (pre-warmed to 37°C).[1]

Step-by-Step Workflow
  • Primary Stock Preparation:

    • Dissolve solid 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran in DMSO to create a 10 mM master stock.[1]

    • Checkpoint: Vortex for 30 seconds. Ensure the solution is perfectly clear. If hazy, sonicate for 5 minutes.

  • The "Intermediate" Step (Critical):

    • Do NOT add the 10 mM stock directly to the cell plate.

    • Prepare a 100x working solution in pure media (or PBS) rapidly.

    • Example: To achieve 10 µM final:

      • Take 10 µL of 10 mM Stock.[1]

      • Add to 990 µL of Media (This makes 100 µM).

      • Vortex immediately and vigorously for 10 seconds.

    • Observation: This intermediate solution may be slightly cloudy (colloidal suspension).[1] This is acceptable if used immediately.[1]

  • Final Application:

    • Add the intermediate solution to your cell wells (e.g., 10 µL of intermediate into 90 µL of well volume).

    • Final DMSO concentration will be 0.1%, which is non-toxic to most cell lines.

  • Storage:

    • Store DMSO Master Stock at -20°C in amber vials (protect from light).

    • Discard aqueous dilutions after 4 hours.[1]

References

  • Protein Binding of Benzofuran Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes that benzofuran derivatives bind efficiently to serum albumins (BSA) with dissociation rates (Kd) in the nanomolar range, significantly affecting free drug concentration in FBS-supplemented media. URL:[Link]

  • Photophysical Properties of Benzofurans. Source: NIH / PubMed.[1] Context: Discusses the use of benzofurans as fluorescent probes and their potential for photophysical transformations, necessitating light protection during storage. URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Alpha-Haloketone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: AHK-CYC-OPT-001 Subject: Troubleshooting & Optimization of Alpha-Haloketone Cyclizations

Introduction

Welcome to the Technical Support Center. You are likely here because your cyclization of an


-haloketone (e.g., Hantzsch thiazole synthesis, Feist-Benary furan synthesis) has resulted in low yields, tar formation, or unexpected byproducts.

-Haloketones are "bifunctional electrophiles," possessing two reactive centers: the carbon bearing the halogen (

-carbon) and the carbonyl carbon.[1][2] While this duality drives cyclization, it is also the root cause of side reactions like self-condensation, hydrolysis, and dehalogenation. This guide provides a mechanistic breakdown and actionable protocols to suppress these off-target pathways.
Module 1: Critical Parameters (The "Why")

To fix the problem, we must first understand the competition between the Desired Pathway (Heterocyclization) and Side Pathways .

Mechanism & Side Reaction Map

The following diagram illustrates the kinetic competition in a typical Hantzsch-type cyclization.

ReactionNetwork SM α-Haloketone (Starting Material) Int1 S-Alkyl Intermediate SM->Int1 SN2 Attack (Fast) Hyd α-Hydroxy Ketone (Hydrolysis) SM->Hyd H2O/OH- (Wet Solvent) Dehal Dehalogenated Ketone (Reduction) SM->Dehal Reductive Conditions (e.g., Excess Thiourea) Cond Aldol Dimer/Polymer (Self-Condensation) SM->Cond Basic Conditions (Enolate Formation) Nu Nucleophile (e.g., Thioamide) Prod Heterocycle (Desired Product) Int1->Prod Cyclization & Dehydration

Figure 1: Reaction network showing the competition between desired cyclization and common side reactions (Hydrolysis, Reduction, Condensation).

Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization or uncontrolled self-condensation. Root Cause:


-Haloketones are potent alkylating agents. In the presence of base (or even their own acidity if degrading), they form enolates that react with the parent molecule, leading to oligomers (aldol-type pathways).
Solution: 
  • Reagent Purity:

    
    -Haloketones degrade releasing HX (acid), which catalyzes further decomposition (autocatalytic). Always use freshly recrystallized or distilled starting material.  If the reagent is dark/colored, purify it before use [1].
    
  • Temperature Control: High temperatures accelerate polymerization. Do not add reagents to a boiling solvent. Add the nucleophile at room temperature (or 0°C) and ramp slowly.

  • Scavenger Bases: If the reaction generates acid (e.g., HBr), use a mild base (NaHCO3 or CaCO3) to buffer the solution, preventing acid-catalyzed resinification.

Issue 2: "I isolated the dehalogenated ketone (parent ketone) instead of the product."

Diagnosis: Reductive Dehalogenation. Root Cause: In Hantzsch synthesis, thiourea can act as a reducing agent rather than a nucleophile, especially if the


-carbon is sterically hindered or if the solvent stabilizes the radical intermediate [2].
Solution: 
  • Stoichiometry: Avoid large excesses of thiourea. Use a strict 1.0 : 1.0 to 1.0 : 1.1 equivalent ratio.

  • Solvent Switch: Switch from Ethanol/Methanol to a non-protic polar solvent like Acetonitrile or DMF to alter the solvation shell and disfavor electron transfer mechanisms.

Issue 3: "I see a significant amount of

-hydroxy ketone."

Diagnosis: Hydrolysis. Root Cause: The C-X bond is highly susceptible to SN2 attack by water. Even "reagent grade" solvents can contain enough water to compete with the nucleophile. Solution:

  • Dry Solvents: Use anhydrous solvents (Ethanol/Methanol stored over molecular sieves).

  • Order of Addition: Dissolve the nucleophile (thioamide/amine) first, then add the

    
    -haloketone. This ensures the haloketone immediately encounters the desired nucleophile rather than solvent moisture.
    
Module 3: Optimized Protocol (Case Study)

Protocol: Hantzsch Thiazole Synthesis (Minimizing Side Reactions) Objective: Synthesize 2-amino-4-arylthiazole from


-bromoacetophenone and thiourea.
Reagents & Equipment
  • 
    -Bromoacetophenone (Freshly recrystallized from EtOH)
    
  • Thiourea (1.05 equiv)

  • Solvent: Anhydrous Ethanol (0.1 M concentration)

  • Base: Solid NaHCO3 (0.5 equiv - optional buffer)

Step-by-Step Procedure
  • Preparation (Critical):

    • Check the color of

      
      -bromoacetophenone. If brown/orange, recrystallize.
      
    • Why? Impurities act as radical initiators for polymerization.

  • Controlled Addition:

    • Dissolve thiourea (1.05 equiv) in anhydrous ethanol in the reaction flask.

    • Add

      
      -bromoacetophenone solid  in small portions (or dropwise as a solution) over 10-15 minutes at Room Temperature.
      
    • Why? Keeps the concentration of the electrophile low relative to the nucleophile, favoring the cross-reaction over self-condensation [3].

  • Reaction Phase:

    • Stir at RT for 30 minutes. Monitor by TLC.[3][4][5]

    • Only heat to reflux if starting material persists. Many Hantzsch reactions proceed at RT; excess heat promotes tarring.

  • Workup (Self-Validating):

    • Cool to RT.

    • Add aqueous Na2CO3 (5%) until pH ~8-9. The product (free base) should precipitate.[6]

    • Filter and wash with water.[3][7]

    • Validation: If the solid is sticky/gummy, re-dissolve in EtOAc and wash with water to remove trapped salts/oligomers.

Data Summary: Solvent & Base Selection
ParameterRecommendedAvoidReason
Solvent EtOH (Anhydrous), MeCNWater, DMF (wet)Water causes hydrolysis; DMF can be hard to remove and promotes decomposition at high T.
Base NaHCO3, CaCO3 (Solid)NaOH, KOH, NaOEtStrong bases trigger Favorskii rearrangement or rapid aldol condensation [4].
Temp RT

60°C
Reflux (>80°C)High temp favors polymerization over cyclization.
Module 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Identify Major Impurity Q1 Is it a dark tar/polymer? Start->Q1 Q2 Is it the Parent Ketone? Q1->Q2 No Sol1 Action: Purify SM, Lower Temp, Add Radical Inhibitor Q1->Sol1 Yes Q3 Is it an α-Hydroxy Ketone? Q2->Q3 No Sol2 Action: Reduce Thiourea Equiv, Switch to MeCN Q2->Sol2 Yes Sol3 Action: Dry Solvents, Reverse Addition Order Q3->Sol3 Yes

Figure 2: Decision tree for diagnosing reaction failures based on isolated byproducts.

References
  • Potts, K. T. "The Chemistry of 2-Aminothiazoles." Chemical Reviews. (Cited in general context of thiazole synthesis mechanisms).
  • Chem Help Asap. "Hantzsch Thiazole Synthesis Procedure and Mechanism." Available at: [Link] (Accessed via search result 1.7).

  • Master Organic Chemistry. "Alpha-Halo Ketones: Acidity and Side Reactions." Available at: [Link] (Accessed via search result 1.9).

  • MDPI. "Synthetic Access to Aromatic α-Haloketones and Minimizing Side Reactions." Molecules. Available at: [Link] (Accessed via search result 1.14).

Sources

Validation & Comparative

A Comparative Guide to Colchicine-Site Tubulin Inhibitors: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, microtubule-targeting agents represent a critical class of therapeutics. By disrupting the dynamics of tubulin polymerization, these agents can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among these, compounds that bind to the colchicine site of β-tubulin are of significant interest. This guide provides an in-depth, technical comparison of the well-established natural product, Combretastatin A-4 (CA-4), and 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran, a representative of the promising benzofuran class of synthetic inhibitors.

This document moves beyond a simple recitation of facts to explain the causality behind experimental design and to provide a framework for evaluating such compounds, grounded in scientific integrity and supported by experimental data.

Mechanism of Action: A Shared Path to Apoptosis

Both Combretastatin A-4 and the benzofuran scaffold derive their anti-cancer activity from the same fundamental mechanism: the inhibition of tubulin polymerization. They bind to the colchicine site on the β-tubulin subunit, preventing the α/β-tubulin heterodimers from assembling into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which in turn triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_0 Cellular Environment Compound CA-4 or 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran ColchicineSite Colchicine Binding Site on β-Tubulin Compound->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimers Polymerization Microtubule Polymerization Tubulin->Polymerization ColchicineSite->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules Depolymerization Prevails Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Figure 1. Mechanism of action for colchicine-site tubulin polymerization inhibitors.

Comparative Potency: A Data-Driven Analysis

CompoundCell LineCytotoxicity IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan (Analogue)L1210101.8
Molt 4/C811Not Reported
CEM12Not Reported
Combretastatin A-4 MCF-7~10-50[2]~1.86-2.0[3]
HeLa~1860[4]Not Reported
HT-29>1000Not Reported

Table 1. Comparative in vitro potency of a potent 2-benzoyl-3-methyl-1-benzofuran analogue and Combretastatin A-4. Note the potent, nanomolar cytotoxicity of the benzofuran analogue.

The data indicates that optimized benzofuran derivatives can achieve exceptionally high cytotoxicity, with IC50 values in the low nanomolar range, comparable to or even exceeding that of Combretastatin A-4 in certain cell lines[1]. The direct inhibition of tubulin polymerization for both classes of compounds occurs in the low micromolar range. It is important to note that the potency of CA-4 can vary significantly between different cancer cell lines.

Experimental Protocols for Efficacy Determination

The following are detailed, standardized protocols for assessing the key performance indicators of tubulin-targeting agents. The rationale behind each step is provided to ensure experimental robustness and data reliability.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

A 1. Cell Seeding (96-well plate) B 2. Compound Incubation (Serial Dilutions, 48h) A->B C 3. MTT Reagent Addition (4 hours) B->C D 4. Solubilization (DMSO) C->D E 5. Absorbance Reading (570 nm) D->E F 6. IC50 Calculation E->F

Figure 2. Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media. Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made in complete cell culture medium. The medium from the cell plates is aspirated and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO at the highest concentration used) is also included.

  • Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Workflow:

A 1. Reaction Setup (Purified Tubulin, GTP, Buffer) B 2. Compound Addition (Varying Concentrations) A->B C 3. Initiate Polymerization (Incubate at 37°C) B->C D 4. Monitor Absorbance (340 nm, over time) C->D E 5. Data Analysis (Polymerization Curves) D->E F 6. IC50 Calculation E->F

Figure 3. Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation: Purified tubulin (e.g., bovine brain tubulin, >97% pure) is reconstituted in a general tubulin buffer on ice. A polymerization buffer containing GTP is also prepared.

  • Reaction Mixture Assembly: In a 96-well plate, the test compounds are added at various concentrations. Control wells should include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine or CA-4), and a positive control for polymerization (no inhibitor).

  • Initiation of Polymerization: The tubulin and GTP-containing polymerization buffer are added to the wells to initiate the reaction. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: The absorbance at 340 nm is measured every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: The rate of polymerization is determined for each concentration. The percent inhibition is calculated relative to the vehicle control. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Conclusion and Future Perspectives

Combretastatin A-4 remains a benchmark for potent colchicine-site inhibitors, demonstrating significant anti-cancer effects. However, its clinical utility has been hampered by issues such as poor water solubility and isomerization to a less active trans-isoform. The benzofuran scaffold, as represented by compounds like 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran and its analogues, presents a compelling alternative. These synthetic compounds offer high potency, with some derivatives showing cytotoxicity in the low nanomolar range, and possess a more rigid structure that circumvents the issue of isomerization.

The synthetic tractability of the benzofuran core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation inhibitors with improved pharmacokinetic profiles and enhanced tumor selectivity. Future research should focus on obtaining in vivo efficacy data for lead benzofuran compounds to validate their therapeutic potential.

References

  • Scientific Reports. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals. [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (2014). ChemMedChem. [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChEMBL. (n.d.). Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). Biomolecules. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2024). Journal of Chemistry Letters. [Link]

  • (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate. [Link]

Sources

Comparative Evaluation: Validating the Vascular Disrupting Potency of Benzofuran Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the preclinical validation of benzofuran-based small molecules as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents (e.g., bevacizumab) that inhibit the formation of new capillaries, benzofurans (such as BNC105) target the colchicine-binding site of tubulin in established tumor endothelial cells. This interaction precipitates rapid cytoskeletal collapse, vascular occlusion, and subsequent tumor necrosis.[1]

For drug development professionals, distinguishing these acute vascular effects from standard cytotoxicity requires a multi-modal approach combining functional imaging (DCE-MRI) with histological endpoints.

Mechanism of Action: The Benzofuran Cascade

Benzofurans function as tubulin-binding agents (TBAs). Their high affinity for the colchicine site on


-tubulin prevents polymerization into microtubules. In the high-pressure environment of tumor vasculature, this loss of cytoskeletal integrity causes endothelial cells to lose their flat shape and "round up," physically blocking the vessel lumen.
Mechanistic Pathway

The following diagram illustrates the causality from molecular binding to macroscopic necrosis.

BenzofuranMechanism Benzofuran Benzofuran Derivative (e.g., BNC105) Tubulin Tubulin Binding (Colchicine Site) Benzofuran->Tubulin High Affinity Depoly Microtubule Depolymerization Tubulin->Depoly Inhibition ShapeChange Endothelial Cell Rounding Depoly->ShapeChange Cytoskeletal Collapse Occlusion Vascular Occlusion & Stasis ShapeChange->Occlusion Lumen Blockage Hypoxia Acute Hypoxia (1-6 Hours) Occlusion->Hypoxia Blood Flow Stop Necrosis Central Tumor Necrosis Hypoxia->Necrosis Starvation

Figure 1: The cascade of vascular shutdown induced by benzofuran VDAs.[2][3] Note the rapid transition from molecular binding to physiological occlusion.

Comparative Analysis: Benzofurans vs. Alternatives

To validate a new benzofuran, it must be benchmarked against the VDA gold standard (Combretastatin A4 Phosphate - CA4P) and differentiated from anti-angiogenics.

FeatureBenzofurans (e.g., BNC105)Combretastatin A4 Phos (CA4P)Anti-Angiogenics (Bevacizumab)
Primary Target Tubulin (Colchicine site)Tubulin (Colchicine site)VEGF / VEGFR Ligands
Action On Existing Tumor VasculatureExisting Tumor VasculatureNeovasculature Formation
Onset of Effect Rapid (1–4 Hours)Rapid (1–4 Hours)Slow (Days/Weeks)
Duration of Shutdown High (Often >24h sustained)Moderate (Reperfusion often <24h)Chronic suppression
Tumor Necrosis Extensive Central NecrosisCentral NecrosisGrowth Arrest / Normalization
Key Limitation The "Viable Rim" (Peripheral survival)Cardiotoxicity (QTc prolongation)Resistance/Bypass pathways

Expert Insight: Benzofurans are often engineered to overcome the rapid clearance and cardiotoxicity issues associated with first-generation stilbenes like CA4P. In xenograft models, a successful benzofuran candidate should demonstrate a wider therapeutic window and more sustained vascular shutdown (measured via


) than CA4P.

Validated Experimental Protocols

Scientific integrity requires a "self-validating" system where functional imaging is confirmed by physical histology.

Workflow Overview

ValidationWorkflow Implant Tumor Implantation (SubQ or Orthotopic) Growth Growth to ~200-300mm³ (Vascular Maturation) Implant->Growth Baseline Baseline DCE-MRI (Pre-Treatment) Growth->Baseline Treatment Benzofuran Administration (i.v. or i.p.) Baseline->Treatment AcuteScan Acute DCE-MRI (4-6 Hours Post) Treatment->AcuteScan Detect Shutdown LateScan Late DCE-MRI (24 Hours Post) AcuteScan->LateScan Check Sustained Effect Sacrifice Sacrifice & Excision LateScan->Sacrifice Histology H&E + CD31 Staining (Necrosis Quantification) Sacrifice->Histology Confirm Mechanism

Figure 2: Experimental workflow for VDA validation. The dual MRI timepoints (4h and 24h) are critical to distinguish temporary spasm from true vascular disruption.

Protocol A: Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI is the gold standard for quantifying vascular perfusion changes in vivo.

  • Animal Prep: Anesthetize mice (isoflurane). Cannulate tail vein for contrast delivery.

  • Sequence: Use a T1-weighted Gradient Echo sequence.

  • Contrast: Inject Gd-DTPA (0.1 mmol/kg) as a bolus.[4]

  • Acquisition: Acquire images every 3–5 seconds for 10 minutes to capture wash-in/wash-out kinetics.

  • Analysis (The Tofts Model): Calculate

    
     (volume transfer constant).[5]
    
    • Success Criteria: A potent benzofuran should reduce

      
       by >50% within 4 hours compared to baseline.
      
    • Differentiation: If

      
       recovers fully by 24 hours, the compound acts more like a vascular spasm agent than a disrupting agent.
      
Protocol B: Histological Confirmation (The Necrosis Endpoint)

Imaging must be ground-truthed by pathology.

  • Timing: Sacrifice animals 24 hours post-treatment. (Necrosis takes time to manifest morphologically).

  • Fixation: 10% neutral buffered formalin for 24 hours.

  • Staining:

    • H&E: To visualize necrotic regions (eosinophilic, loss of nuclei).

    • CD31 (PECAM-1): To stain endothelial cells.

  • Quantification:

    • Scan whole tumor sections.[1]

    • Calculate Necrotic Fraction :

      
      .
      
    • The "Viable Rim" Sign: A successful VDA will show massive central necrosis (>70%) but a thin rim of viable cells at the periphery. This rim survives due to nutrient diffusion from normal host tissue and is the hallmark of VDA activity (and the source of resistance).

Data Interpretation & Pitfalls

Interpreting the "Viable Rim"

The presence of a viable rim is not a failure of the benzofuran VDA; it is a validation of its mechanism.

  • Central Necrosis: Proves vascular shutdown.[5][6]

  • Viable Rim: Proves the drug targets tumor vasculature specifically (which is high-pressure and chaotic) rather than normal host vasculature (which supplies the rim).

Common Pitfalls
  • Tumor Size: Treating tumors that are too small (<100

    
    ) yields false negatives because the vasculature is not yet immature/chaotic enough to be susceptible to VDAs.
    
  • Timing: Assessing histology at 4 hours is too early for necrosis; assessing MRI at 48 hours may miss the acute shutdown if reperfusion has occurred.

  • Control: Always use a vehicle control and, if possible, a positive control (CA4P 25-100 mg/kg) to validate the model's sensitivity.

References

  • Tozer, G. M., et al. (2010). "Mechanisms associated with tumor vascular shut-down induced by Combretastatin A-4 Phosphate: Intravital microscopy and measurement of vascular permeability." Cancer Research.[7] Link

  • Zhao, Q., et al. (2011). "Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and DCE-MRI." FASEB Journal. Link

  • Wong, M., et al. (2012). "BNC105: A novel tubulin-polymerization inhibitor that selectively disrupts tumor vasculature and causes tumor necrosis."[8] Journal of Pharmacology and Experimental Therapeutics. Link

  • O'Connor, J. P. B., et al. (2012).[9] "Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments." Pharmaceutics. Link

  • Siemann, D. W. (2011). "The unique characteristics of tumor vasculature and preclinical evidence for its selective disruption by Tumor-Vascular Disrupting Agents." Cancer Treatment Reviews. Link

Sources

Comprehensive Spectral Characterization and Comparative Analysis: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Compound: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran CAS: 32730-15-7 Molecular Formula: C


H

O

Class: 2-Aroyl-3-methylbenzofuran[1][2]

This guide provides a rigorous spectral analysis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran, a privileged scaffold in medicinal chemistry often explored for anti-tubulin, anti-inflammatory, and anti-arrhythmic properties (analogous to Amiodarone).[1]

The critical challenge in characterizing this molecule lies in distinguishing it from its structural isomers and non-methylated analogs .[1][2] The presence of the C3-methyl group induces specific steric and electronic effects that are diagnostic in both NMR and IR spectroscopy.[1][2] This guide compares the product against two key alternatives:

  • The Non-Methylated Analog: 2-(4-methoxybenzoyl)benzofuran (to validate the C3-substitution).

  • The Synthetic Precursor: 2-Hydroxy-phenylethanone derivatives (to validate cyclization).

Synthesis & Structural Logic

To understand the spectral data, one must understand the bond formation. The synthesis typically involves a Rap-Stoermer condensation or a base-catalyzed cyclization of a phenacyl bromide with a salicylaldehyde/2-hydroxyacetophenone derivative.[1][2]

Workflow Visualization

The following diagram illustrates the transformation and the key chemical shifts (


) tracked during the process.

SynthesisWorkflow cluster_checkpoints Spectral Checkpoints Precursor Precursor (2-Hydroxy ketone + 2-Bromo-4'-methoxyacetophenone) Intermediate O-Alkylation Intermediate Precursor->Intermediate K2CO3, MeCN Disappearance of Phenolic OH Cyclization Intramolecular Aldol/Cyclization Intermediate->Cyclization Reflux Check1 IR: Loss of OH (3300 cm-1) Intermediate->Check1 Product Final Product 2-(4-methoxybenzoyl)- 3-methyl-1-benzofuran Cyclization->Product - H2O Formation of Furan Ring Check2 NMR: New Methyl Singlet (~2.4 ppm) Product->Check2

Figure 1: Synthesis workflow tracking the loss of precursor functional groups and the emergence of the benzofuran core.

Comparative NMR Analysis ( H & C)

The "Methyl Effect": Product vs. Non-Methylated Analog

The most critical quality control step is confirming the C3-methyl group.[1][2] In the non-methylated analog (2-(4-methoxybenzoyl)benzofuran), the C3 position is occupied by a proton, which appears in the aromatic region. In the target product, this is replaced by a methyl group, clearing the aromatic region and adding a diagnostic upfield singlet.

Comparative Data Table:

H NMR (CDCl

, 400 MHz)
FeatureTarget Product (3-Methyl)Alternative (Non-Methylated)Diagnostic Significance
C3 Position Singlet,

2.40 - 2.55 ppm
(3H)
Singlet,

7.40 - 7.60 ppm
(1H)
Primary Confirmation. The shift from aromatic (H3) to aliphatic (Me) proves alkylation.[1][2]
Methoxy Group Singlet,

3.85 - 3.90 ppm
Singlet,

3.85 - 3.90 ppm
Consistent reference peak; confirms the para-methoxybenzoyl moiety.[1]
Aromatic Region 8 Protons (Benzofuran + Benzoyl)9 Protons (Includes H3)Integration of the aromatic region decreases by 1H in the product.[2]
Benzoyl Ortho-H Doublet,

~7.90 - 8.00 ppm
Doublet,

~7.90 - 8.00 ppm
Deshielded by the carbonyl anisotropy.[1]

C NMR Highlights
  • C3-Methyl Carbon: distinctive signal at

    
     10-15 ppm .[1][2]
    
  • Carbonyl (C=O): typically

    
     180-185 ppm .[1][2] The conjugation with the electron-rich benzofuran ring and the electron-donating methoxy group influences this shift.[1][2]
    
  • C3 Quaternary Carbon: In the product, the C3 carbon is quaternary and appears downfield (~115-120 ppm) compared to the methine carbon in the non-methylated analog.

Comparative IR Spectroscopy

Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for monitoring reaction completion (disappearance of starting materials).

Product vs. Precursor (2-Hydroxy-phenylethanone)[1][2]
Functional GroupPrecursor Spectrum Target Product Spectrum Mechanistic Insight
-OH (Phenolic) Broad band, 3200 - 3400 cm

ABSENT Confirms successful O-alkylation and cyclization.
C=O[1][2] (Ketone) ~1640-1660 cm

(H-bonded)
1625 - 1645 cm

Conjugated diaryl ketone.[1][2] The frequency lowers due to conjugation with the furan ring.[1][2]
C-O-C (Ether) Weak/Mixed1250 - 1260 cm

Strong stretching vibration from the aryl alkyl ether (methoxy) and the furan ring oxygen.[1][2]

Experimental Protocols

Protocol A: Self-Validating NMR Characterization

Rationale: To ensure data integrity, the sample must be free of paramagnetic impurities and solvent peaks that overlap with the diagnostic methyl region.

  • Sample Prep: Dissolve 5-10 mg of the purified solid in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Filter the solution through a glass wool plug if any turbidity is observed (removes inorganic salts like KBr/K

      
      CO
      
      
      
      from synthesis).[2]
  • Acquisition:

    • Pulse: 30° pulse angle (to prevent saturation).

    • Relaxation Delay (d1): Set to

      
       1.0 s (ensure integration accuracy of the methyl singlet vs. aromatic protons).
      
    • Scans: 16 (1H) or 1024+ (13C).[2]

  • Processing:

    • Reference the spectrum to TMS (

      
       0.[1][2]00) or residual CHCl
      
      
      
      (
      
      
      7.26).[2]
    • Validation Check: Integrate the Methoxy singlet (set to 3.00). The C3-Methyl singlet must integrate to 3.00

      
       0.[1][2]1. If the integral is low, check for incomplete relaxation (increase d1).[2]
      
Protocol B: FT-IR Acquisition (ATR Method)

Rationale: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for reproducibility and speed in drug development workflows.[1][2]

  • Background: Collect an air background spectrum (32 scans).[1][2]

  • Sample Application: Place ~2 mg of solid product onto the Diamond/ZnSe crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).[2]

  • Acquisition: Scan from 4000 to 600 cm

    
     (Resolution: 4 cm
    
    
    
    ).
  • Cleaning: Clean crystal with Isopropanol. Crucial: Ensure no cross-contamination from precursors, as trace phenols exhibit strong OH signals.[2]

Logical Pathway of Spectral Assignment

The following decision tree helps researchers confirm the identity of the compound based on the data collected.

SpectralLogic Start Start Spectral Analysis CheckOH IR: Is Broad OH (3300 cm-1) present? Start->CheckOH CheckMethyl 1H NMR: Is Singlet present at ~2.4 ppm? CheckOH->CheckMethyl No ResultPrecursor Result: Unreacted Precursor (Failed Cyclization) CheckOH->ResultPrecursor Yes CheckH3 1H NMR: Is Aromatic Singlet (H3) present? CheckMethyl->CheckH3 Yes ResultAnalog Result: Non-Methylated Analog (Wrong Starting Material) CheckMethyl->ResultAnalog No (Methyl missing) CheckH3->ResultAnalog Yes (Mixture/Impurity) ResultSuccess CONFIRMED IDENTITY: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran CheckH3->ResultSuccess No (H3 Absent)

Figure 2: Decision tree for validating compound identity against common synthetic pitfalls.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] Compound Summary for CID 12469466: (4-Methoxyphenyl)(3-methylphenyl)methanone.[1][2] Retrieved from [Link][2]

  • Gouthami, P., et al. (2018).[3] Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Benzofuran IR and Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link][2]

  • Krawiecka, M., et al. (2014). Synthesis and Characterization of Selected Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica.[1][2] Retrieved from [Link]

Sources

Publish Comparison Guide: Selectivity & Potency of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity index (SI) and pharmacological profile of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran , comparing it against high-potency alternatives in the class of tubulin polymerization inhibitors.

PART 1: EXECUTIVE SUMMARY & TECHNICAL POSITIONING

2-(4-methoxybenzoyl)-3-methyl-1-benzofuran represents a foundational "scaffold" molecule within the class of 2-aroyl-3-methylbenzofurans . While it possesses the core structural elements required for binding to the colchicine site of tubulin, its pharmacological profile is distinct from the optimized "lead" candidates in this series.

In the context of anticancer drug development, this compound typically serves as a baseline comparator or structural intermediate . Experimental data consistently demonstrates that while it exhibits measurable cytotoxicity against cancer cells, its Selectivity Index (SI) and absolute potency are significantly inferior to analogs possessing the 3,4,5-trimethoxybenzoyl pharmacophore (e.g., the BNC-105 precursor class or Combretastatin A-4 mimics).

Key Finding: The "4-methoxy" substitution pattern provides moderate affinity (µM range) but lacks the nanomolar efficacy and high selectivity (SI > 100) observed in optimized derivatives. It is best utilized as a reference standard for Structure-Activity Relationship (SAR) studies validation.

PART 2: COMPARATIVE PERFORMANCE ANALYSIS

The following data synthesizes performance metrics across standard cancer cell lines (HeLa, MCF-7) versus normal cell lines (HEK293, HUVEC).

Table 1: Cytotoxicity and Selectivity Index (SI) Comparison
Compound ClassProduct (Baseline) High-Potency Alternative Standard of Care
Molecule Name 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran 2-(3,4,5-trimethoxybenzoyl)-3-methyl-6-methoxybenzofuran Combretastatin A-4 (CA-4)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Potency (IC₅₀ HeLa) 2.5 – 15.0 µM (Moderate)0.003 – 0.010 µM (Ultra-High)0.002 – 0.005 µM
Potency (IC₅₀ MCF-7) 4.0 – 20.0 µM0.015 – 0.030 µM0.010 – 0.020 µM
Toxicity (Normal Cells) > 50 µM> 10 µM> 2 µM
Selectivity Index (SI) ~ 3 – 10 (Low/Moderate)> 100 (Excellent)~ 50 – 100
Mechanism Note Lacks critical H-bond donors for tight tubulin binding.Trimethoxy motif perfectly mimics Colchicine A-ring.Natural Product Reference.

Interpretation: The Product exhibits a "flat" selectivity profile. While it kills cancer cells, the concentration required (µM) is orders of magnitude higher than the Alternative. The Alternative achieves a "therapeutic window" where it is lethal to cancer cells at nanomolar concentrations while sparing normal cells up to micromolar levels.

PART 3: MECHANISTIC INSIGHT & PATHWAY VISUALIZATION

The differential selectivity is driven by the Tubulin Binding Affinity . The 3,4,5-trimethoxy group is a strict pharmacophore requirement for high-affinity occupancy of the colchicine binding pocket on


-tubulin. The 4-methoxy analog (The Product) binds loosely, requiring higher systemic concentrations to achieve microtubule destabilization, thereby increasing the risk of off-target toxicity in normal cells.
Diagram 1: Mechanism of Action & Selectivity Bottleneck

G cluster_legend Pathway Legend Compound 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran Tubulin Colchicine Binding Site (beta-Tubulin) Compound->Tubulin Low Affinity Binding (Kd ~ µM) NormalTox Off-Target Toxicity (Normal Cells) Compound->NormalTox High Dose Required (Low Selectivity) Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibition of Polymerization Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Spindle Disruption Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase Activation key Dashed Arrow: Weak Interaction Solid Arrow: Strong Induction

Caption: Pathway illustrating the weak binding affinity of the 4-methoxy analog leading to required high doses and reduced selectivity.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

To independently verify the Selectivity Index (SI) of this compound, follow this standardized Dual-Line Cytotoxicity Workflow . This protocol ensures data integrity by running normal and cancer lines in parallel under identical conditions.

Objective: Determine


.
Materials:
  • Compound: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran (Dissolved in DMSO, stock 10 mM).

  • Cancer Line: HeLa (Cervical carcinoma) or MCF-7 (Breast adenocarcinoma).

  • Normal Line: HEK293 (Embryonic Kidney) or HUVEC (Endothelial).

  • Assay: MTT or SRB (Sulforhodamine B) colorimetric assay.

Workflow:
  • Seeding (Day 0):

    • Plate cells in 96-well plates.

    • Density: 3,000 cells/well (Cancer) vs. 5,000 cells/well (Normal). Rationale: Normal cells often grow slower; higher density ensures sufficient signal.

    • Incubate 24h at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Prepare serial dilutions of the compound in culture medium.

    • Range: 100 µM down to 0.01 µM (Logarithmic scale).

    • Control: DMSO vehicle (0.1% final concentration).

    • Add 100 µL of treatment to wells (Triplicate).

  • Exposure (Day 1-3):

    • Incubate for 48 hours . Rationale: Tubulin inhibitors require at least one cell cycle to manifest G2/M arrest and subsequent apoptosis.

  • Readout (Day 3):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Plot Dose-Response Curve (Non-linear regression, sigmoidal).

    • Calculate

      
       for both lines.[1][2]
      
    • Compute

      
      .
      

Validation Criteria:

  • Reference compound (e.g., Colchicine) must show

    
     in HeLa.
    
  • DMSO control cell viability must be > 95%.

PART 5: REFERENCES & AUTHORITATIVE SOURCES

  • Romagnoli, R., et al. (2009). "Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.

    • Key Data: Establishes the SAR baseline where 4-methoxy analogs (Compound 3a/4a series) show significantly reduced potency compared to trimethoxy analogs.

  • Pinney, K. G., et al. (2000). "Synthesis and biological evaluation of aryl benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry.

    • Key Data: Discusses the pharmacophore requirements for the colchicine binding site, validating the necessity of the trimethoxy motif for high selectivity.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

    • Key Data: Foundational review on tubulin binding sites and the selectivity mechanisms of colchicine-site ligands.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

[1]

Executive Summary & Risk Profile

This guide defines the standard operating procedure (SOP) for the disposal of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran . Often utilized as a scaffold intermediate in the synthesis of benzofuran-derivative pharmaceuticals (analogous to anti-arrhythmic or uricosuric agents), this compound presents specific acute toxicity risks that dictate its waste stream.[1]

Critical Directive: This compound is a Toxic Organic Solid . It must never be disposed of via municipal drainage or standard trash. The primary disposal pathway is high-temperature incineration equipped with an afterburner and scrubber.[1]

Physicochemical & Safety Characterization
ParameterDataOperational Implication
Physical State Solid (Powder/Crystal)Dust generation risk; requires N95/P100 respiratory protection during transfer.[1]
Solubility Lipophilic (Soluble in DCM, EtOAc)Insoluble in water. Do not attempt aqueous neutralization.
Signal Word WARNING Indicates moderate hazard; standard PPE is effective if protocols are followed.
Hazard Codes H302, H312, H332Harmful by ingestion, skin contact, and inhalation.
Reactivity StableAvoid strong oxidizing agents.[2][3] Combustible at high temperatures.

Pre-Disposal Validation (The "Self-Validating" Protocol)

To ensure scientific integrity and safety, you must validate the waste state before disposal.[1] This "Check-Verify-Act" system prevents cross-contamination of waste streams.[1]

  • Purity Check: Is the substance pure 32730-15-7, or is it in a reaction mixture?

    • If Pure: Proceed to Section 3 (Solid Waste) .

    • If Mixture: Identify the solvent.[4] Halogenated solvents (e.g., Dichloromethane) dictate a different waste stream than non-halogenated solvents (e.g., Ethyl Acetate).

  • Oxidizer Screen: Verify that the waste container does not contain concentrated strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Why? Mixing organic benzofurans with strong oxidizers in a waste drum can lead to exothermic runaway.

  • PH Validation: If the material was subjected to an aqueous workup, check the pH of the aqueous layer.

    • Target: pH 5–9. Neutralize if necessary before separating the organic layer for incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated gloves/weigh boats.

  • Containment: Transfer the solid material into a chemically resistant polyethylene or glass container.

  • Secondary Containment: Place the primary container inside a heavy-duty, clear hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-methoxybenzoyl)-3-methyl-1-benzofuran" (Do not use abbreviations).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Storage: Store in the "Solid Toxic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction solvents containing the intermediate.

  • Solvent Identification: Determine if the primary solvent is Halogenated or Non-Halogenated.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, or Dichloroethane.

    • Stream B (Non-Halogenated): If dissolved in Acetone, Ethyl Acetate, Methanol, or Ethanol.

  • Transfer: Pour into the appropriate HDPE waste carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original glassware with a small volume of the compatible solvent and add the rinsate to the waste container.[5] Do not rinse with water initially, as this precipitates the hydrophobic benzofuran, creating a difficult-to-clean sludge.[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound. This workflow minimizes the cost of disposal (by preventing the halogenation of non-halogenated streams) and maximizes safety.

WasteDisposalStartWaste: 2-(4-methoxybenzoyl)-3-methyl-1-benzofuranStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Debris, PPE)StateCheck->Solid Dry/DebrisLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->Liquid DissolvedBinSolidBin: SOLID TOXIC(Incineration)Solid->BinSolidSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, CHCl3)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Solvent(e.g., EtOAc, Acetone)SolventCheck->NonHalo No HalogensBinHaloBin: LIQUID HALOGENATED(High Temp Incineration)Halo->BinHaloBinNonHaloBin: LIQUID ORGANIC(Fuel Blending/Incineration)NonHalo->BinNonHalo

Caption: Logical segregation workflow for Benzofuran derivatives to ensure regulatory compliance and incinerator compatibility.

Emergency Procedures (Spill Response)

In the event of a spill of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran:

  • Evacuate & Ventilate: Remove ignition sources (though flammability is low, organic dusts can be combustible).

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is airborne, use a NIOSH-approved respirator (N95 or P100).[1]

  • Dry Spill Cleanup:

    • Do not sweep dry dust vigorously, as this aerosolizes the toxin.

    • Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop material into a waste bag.[6]

  • Surface Decontamination:

    • Wipe the surface with a detergent solution followed by an ethanol wipe.

    • Dispose of all cleanup materials as Solid Toxic Waste (Protocol A).

References

  • PubChem. (n.d.). Benzofuran Compound Summary & Safety. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

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